Mal-amido-PEG9-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N3O16/c36-27(5-8-34-28(37)1-2-29(34)38)33-7-10-43-12-14-45-16-18-47-20-22-49-24-26-50-25-23-48-21-19-46-17-15-44-13-11-42-9-6-32(41)51-35-30(39)3-4-31(35)40/h1-2H,3-26H2,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFXBPMISAOAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N3O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into Mal-amido-PEG9-NHS Ester: A Technical Guide to Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation. Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for the specific and efficient covalent linkage of biomolecules. This technical guide provides an in-depth exploration of the core chemistry, experimental protocols, and quantitative parameters associated with this compound, enabling researchers to effectively harness its potential in drug development, diagnostics, and various research applications.
Core Principles of this compound Bioconjugation
The functionality of this compound is rooted in the distinct reactivity of its terminal groups, allowing for a controlled, two-step conjugation process.[1] This strategic approach minimizes the formation of unwanted homodimers or polymers, which can be a significant challenge with homobifunctional crosslinkers.
1. NHS Ester Reactivity with Primary Amines: The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The reaction, a nucleophilic acyl substitution, proceeds efficiently under neutral to slightly alkaline conditions (pH 7.2-8.5) to form a stable and irreversible amide bond.[3] A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[3]
2. Maleimide Reactivity with Sulfhydryl Groups: The maleimide group exhibits high specificity for sulfhydryl groups (-SH), predominantly found in cysteine residues.[1] This reaction, a Michael addition, forms a stable thioether bond and is most efficient within a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide ring also increases.[1]
3. The Role of the PEG9 Spacer: The polyethylene glycol (PEG) spacer, in this case consisting of nine ethylene (B1197577) glycol units, confers several advantageous properties to the linker and the resulting conjugate. The hydrophilic nature of the PEG chain increases the water solubility of the crosslinker and the final bioconjugate, which can prevent aggregation and precipitation.[4] Furthermore, the PEG spacer can reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile in therapeutic applications.
Quantitative Data for Optimal Bioconjugation
The success of a bioconjugation reaction using this compound is dependent on carefully controlling the reaction parameters. The following tables summarize key quantitative data to guide the optimization of your experimental design.
| Parameter | Value | Temperature (°C) | Reference |
| Half-life of NHS ester at pH 7.0 | 4-5 hours | 0 | [3] |
| Half-life of NHS ester at pH 8.6 | 10 minutes | 4 | [3] |
Table 1: Stability of NHS Ester in Aqueous Solution. The hydrolysis of the NHS ester is a critical competing reaction. This data highlights the importance of pH control and prompt use of the reagent once dissolved.
| Reaction | Recommended pH Range | Key Considerations | Reference |
| NHS ester + Primary Amine | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Reaction is faster at higher pH, but so is hydrolysis. | [3] |
| Maleimide + Sulfhydryl | 6.5 - 7.5 | Ensures high specificity for thiols. Above pH 7.5, reactivity with amines can occur. | [1] |
Table 2: Optimal pH Ranges for Conjugation Reactions. Maintaining the appropriate pH is crucial for maximizing reaction efficiency and specificity.
| Reactants | Recommended Molar Excess | Incubation Time | Temperature (°C) | Conjugation Efficiency | Reference |
| Mal-(PEG)n-NHS Ester to Amine-containing Protein | 10- to 50-fold | 30-60 minutes | Room Temperature | Sufficient for subsequent reaction | [1] |
| Maleimide to Thiol (general protein labeling) | 10- to 20-fold | 2 hours - overnight | Room Temperature or 4°C | Dependent on specific protein |
Table 3: Recommended Reaction Conditions and Molar Ratios. The optimal molar excess and incubation time can vary depending on the specific biomolecules being conjugated and their concentrations. Empirical testing is often necessary to determine the ideal conditions for a particular application.
Visualizing the Chemistry and Workflow
To further elucidate the bioconjugation process, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions and a typical experimental workflow.
Caption: NHS Ester Reaction with a Primary Amine.
Caption: Maleimide Reaction with a Sulfhydryl Group.
Caption: Two-Step Bioconjugation Workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation reaction using this compound. Optimization may be required for specific applications.
Materials and Reagents
-
Amine-containing protein (Protein A)
-
Sulfhydryl-containing molecule (Molecule B)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer A: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5
-
Reaction Buffer B: Phosphate buffer, pH 6.5-7.5
-
Quenching solution (optional): Cysteine or 2-mercaptoethanol
-
Desalting columns or dialysis equipment
-
Purification system (e.g., size-exclusion chromatography)
Step 1: Activation of Amine-Containing Protein (Protein A)
-
Buffer Exchange: Ensure Protein A is in an amine-free buffer (Reaction Buffer A). Buffers containing primary amines like Tris will compete with the NHS ester reaction.[1] This can be achieved by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[1] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[1]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the Protein A solution.[1] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with Reaction Buffer B. This step is crucial to prevent the unreacted linker from reacting with Molecule B.
Step 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule B)
-
Preparation of Molecule B: Ensure Molecule B is dissolved in Reaction Buffer B. If Molecule B is a protein with disulfide bonds that need to be reduced to expose free sulfhydryls, a pre-treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is necessary, followed by the removal of the reducing agent.
-
Conjugation Reaction: Combine the maleimide-activated Protein A with Molecule B. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule containing a free sulfhydryl, such as cysteine, to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate from unreacted Protein A, Molecule B, and any byproducts using an appropriate method such as size-exclusion chromatography.
Conclusion
The this compound is a powerful and versatile tool for creating well-defined bioconjugates. By understanding the underlying chemistry of its reactive groups and carefully controlling the reaction conditions as outlined in this guide, researchers can achieve high conjugation efficiencies and produce stable, functional biomolecular constructs. The strategic use of this heterobifunctional linker will continue to be instrumental in advancing the fields of targeted therapeutics, diagnostics, and fundamental biological research.
References
Core Principles of Maleimide and NHS Ester Chemistry
An In-depth Technical Guide to Maleimide (B117702) and NHS Ester Reactivity for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of maleimide and N-hydroxysuccinimide (NHS) ester chemistries, two of the most widely used methods for bioconjugation. Understanding the reactivity, specificity, and stability of these functional groups is critical for the successful design and synthesis of antibody-drug conjugates (ADCs), protein-protein conjugates, and other labeled biomolecules.
Maleimides and NHS esters are reactive functional groups that enable the covalent linkage of molecules. Their utility in bioconjugation stems from their ability to react with specific amino acid residues on proteins and peptides under mild conditions.
1.1. Maleimide Chemistry: Thiol-Specific Modification
Maleimides react with the thiol group (-SH) of cysteine residues to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH, making it an ideal choice for site-specific protein modification.
-
Mechanism: The reaction proceeds via a Michael addition of the sulfhydryl group to the double bond of the maleimide ring.
-
Specificity: At pH 6.5-7.5, the reaction is highly specific for cysteine thiols over other nucleophilic amino acid side chains like lysine (B10760008). At pH values above 8.0, reactivity with amines can occur.
-
Stability: The resulting thioether bond is generally stable. However, it can undergo a retro-Michael reaction, particularly at higher pH and in the presence of excess thiol, leading to dissociation of the conjugate. A subsequent hydrolysis and rearrangement of the thiosuccinimide ring can occur, leading to a more stable product.
1.2. NHS Ester Chemistry: Amine-Reactive Modification
NHS esters react with primary and secondary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of a polypeptide chain, to form a stable amide bond.
-
Mechanism: The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
-
Specificity: NHS esters are highly reactive towards primary amines. While they can also react with other nucleophiles like tyrosines, histidines, and cysteines, the reaction with amines is significantly more efficient at physiological pH.
-
Stability: The resulting amide bond is highly stable and resistant to hydrolysis under physiological conditions.
Quantitative Data on Reactivity and Stability
The efficiency and stability of maleimide and NHS ester conjugations are influenced by several factors, including pH, temperature, and buffer composition. The following tables summarize key quantitative data for these reactions.
Table 1: Reaction Kinetics of Maleimide and NHS Ester Conjugations
| Parameter | Maleimide-Thiol Reaction | NHS Ester-Amine Reaction |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.5 |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Temperature | 4 - 25 °C | 4 - 25 °C |
| Second-Order Rate Constant | ~10³ M⁻¹s⁻¹ | ~10² - 10⁴ M⁻¹s⁻¹ |
Table 2: Stability of Resulting Conjugates
| Conjugate Type | Bond Type | Stability Considerations | Half-life |
| Maleimide Conjugate | Thioether | Susceptible to retro-Michael reaction, especially at pH > 8 and in the presence of thiols. Hydrolysis of the succinimide (B58015) ring can improve stability. | Variable (days to months) |
| NHS Ester Conjugate | Amide | Highly stable under physiological conditions. | Very long (months to years) |
Detailed Experimental Protocols
The following protocols provide a general framework for performing maleimide and NHS ester conjugation reactions. Optimization may be required for specific applications.
3.1. Protocol for Maleimide-Thiol Conjugation
-
Protein Preparation: If the protein does not have a free cysteine, it may need to be introduced via site-directed mutagenesis or by reducing existing disulfide bonds. Ensure the protein is in a thiol-free buffer, such as phosphate-buffered saline (PBS), at pH 6.5-7.5. Degas the buffer to minimize oxidation of the thiol groups.
-
Reagent Preparation: Dissolve the maleimide-functionalized reagent in a water-miscible organic solvent (e.g., DMSO or DMF) at a high concentration.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to react with any excess maleimide reagent.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
3.2. Protocol for NHS Ester-Amine Conjugation
-
Protein Preparation: Ensure the protein is in an amine-free buffer, such as PBS or borate (B1201080) buffer, at pH 7.0-8.5. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and must be avoided.
-
Reagent Preparation: Dissolve the NHS ester-functionalized reagent in a water-miscible organic solvent (e.g., DMSO or DMF) immediately before use, as NHS esters are susceptible to hydrolysis.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagent and byproducts.
-
Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the labeling efficiency.
Visualization of Workflows and Pathways
The following diagrams illustrate the chemical reactions and a typical experimental workflow for bioconjugation.
Caption: Maleimide reaction with a protein thiol group.
Caption: NHS ester reaction with a protein amine group.
Caption: A typical bioconjugation experimental workflow.
Conclusion
Maleimide and NHS ester chemistries are powerful tools for bioconjugation, each with distinct advantages and considerations. Maleimides offer site-specific modification of cysteines, while NHS esters provide a robust method for labeling lysines. A thorough understanding of their reactivity, stability, and the factors influencing the conjugation process is essential for the successful development of novel biotherapeutics and research reagents. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes.
Applications of PEGylation in Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification significantly enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core principles of PEGylation, including its impact on protein characteristics, detailed experimental protocols for its implementation, and methods for the thorough characterization of the resulting conjugates.
The Impact of PEGylation on Protein Properties
PEGylation confers several advantageous properties to therapeutic proteins, primarily by increasing their hydrodynamic size and masking them from the host's immune system and proteolytic enzymes. These alterations lead to improved solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.
Pharmacokinetic Profile
The most significant advantage of PEGylation is the prolongation of the protein's plasma half-life. This is primarily due to a reduction in renal clearance, as the increased size of the PEG-protein conjugate prevents its filtration by the glomerulus. Furthermore, PEGylation can shield the protein from uptake by the reticuloendothelial system (RES).
Table 1: Comparison of Pharmacokinetic Parameters of PEGylated and Non-PEGylated Proteins
| Protein | PEG Moiety | Half-life (Non-PEGylated) | Half-life (PEGylated) | Fold Increase |
| Filgrastim (G-CSF) | 20 kDa linear PEG | ~3.5 hours | 15 - 80 hours | ~4-23 |
| Interferon alfa-2a | 40 kDa branched PEG | ~2.3 hours (absorption half-life) | ~50 hours (absorption half-life) | ~22 |
| Asparaginase | 5 kDa linear PEG | ~8-30 hours | ~5.5-7 days | ~17-21 |
| Uricase | 10 kDa PEG (multiple) | ~18 hours | ~10-20 days | ~13-26[1] |
Note: Half-life values can vary depending on the study, patient population, and analytical methods used.
Immunogenicity and Stability
By sterically hindering the approach of antibodies and antigen-presenting cells, PEGylation can significantly reduce the immunogenicity of therapeutic proteins. This is particularly crucial for non-human derived proteins or those that elicit an immune response. PEGylation also enhances the physical and chemical stability of proteins by preventing aggregation and protecting against proteolytic degradation.
Key Experimental Protocols
Successful PEGylation requires careful selection of the PEG reagent and optimization of the reaction conditions. The following sections provide detailed methodologies for common PEGylation strategies and subsequent purification and characterization.
N-terminal Specific PEGylation via Reductive Amination
This method targets the α-amino group at the N-terminus of a protein, which generally has a lower pKa than the ε-amino groups of lysine (B10760008) residues. By controlling the reaction pH, site-specific PEGylation can be achieved.[2]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 100 mM MES, pH 5.0)
-
mPEG-propionaldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared in reaction buffer)
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
-
Reaction Buffer: 100 mM MES, 20 mM CaCl₂, pH 5.0
Protocol:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Dissolve mPEG-propionaldehyde in the reaction buffer to a concentration that will achieve a 2-5 fold molar excess over the protein.
-
Reaction Initiation: Add the mPEG-propionaldehyde solution to the protein solution.
-
Reduction: Immediately add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.
-
Purification: Proceed immediately to purification of the PEGylated protein (see Section 2.3).
Cysteine-Specific PEGylation
This strategy offers high selectivity by targeting the thiol group of a cysteine residue, which is relatively rare on protein surfaces.[3] If no free cysteine is available, one can be introduced at a specific site via genetic engineering.
Materials:
-
Cysteine-containing protein (in a thiol-free buffer, e.g., 100 mM phosphate (B84403) buffer, 5 mM EDTA, pH 6.5-7.0)
-
mPEG-maleimide (e.g., 20 kDa)
-
Reducing agent (if cysteine is in a disulfide bond, e.g., TCEP)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Reaction Buffer: 100 mM Phosphate, 5 mM EDTA, pH 6.8
Protocol:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with the reaction buffer. Adjust the protein concentration to 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve mPEG-maleimide in the reaction buffer to achieve a 1.1 to 5-fold molar excess over the protein.
-
Reaction Initiation: Add the mPEG-maleimide solution to the protein solution.
-
Incubation: Gently mix and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess mPEG-maleimide. Incubate for 30 minutes.
-
Purification: Proceed to purify the PEGylated protein.
Purification of PEGylated Proteins
Purification is critical to separate the desired PEGylated protein from the unreacted protein, excess PEG reagent, and potential byproducts. A combination of chromatographic techniques is often employed.
2.3.1. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Since PEGylation masks the surface charges of a protein, PEGylated species will elute at different salt concentrations than the unmodified protein.[4][]
-
Typical Protocol:
-
Column: Strong cation exchanger (e.g., SP Sepharose) or strong anion exchanger (e.g., Q Sepharose), depending on the protein's pI.
-
Buffer A: 20 mM buffer at a pH where the protein binds to the column (e.g., sodium phosphate, pH 6.0 for cation exchange).
-
Buffer B: Buffer A + 1 M NaCl.
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the reaction mixture onto the column.
-
Wash with Buffer A to remove unbound material.
-
Elute with a linear gradient of 0-100% Buffer B over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE and/or SEC.
-
-
2.3.2. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for efficient separation from the smaller, unreacted protein.[][6]
-
Typical Protocol:
-
Column: A column with an appropriate fractionation range (e.g., Superdex 200 pg or Zenix SEC-150).[7]
-
Mobile Phase: A buffer that maintains protein stability and minimizes non-specific interactions (e.g., 150 mM phosphate buffer, pH 7.0).[7]
-
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject the sample (typically 1-2% of the column volume).
-
Elute with the mobile phase (isocratic elution).
-
Monitor the eluent at 280 nm and collect fractions corresponding to the PEGylated protein peak.
-
-
Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the degree of PEGylation and identifying the sites of modification.
3.1.1. MALDI-TOF MS for Intact Mass Analysis
This technique is useful for determining the number of PEG chains attached to the protein.[8][9]
-
Sample Preparation:
-
Analysis: Acquire spectra in linear, positive ion mode. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of PEG units attached.
3.1.2. ESI-QTOF MS for Intact Mass and Peptide Mapping
High-resolution ESI-QTOF MS can provide accurate mass measurements of the intact PEGylated protein and is also used for peptide mapping to pinpoint the exact location of PEGylation.[11]
-
Intact Mass Analysis:
-
The PEGylated protein is typically analyzed by reverse-phase HPLC coupled to the ESI-QTOF mass spectrometer.
-
A C4 column is often used with a water/acetonitrile gradient containing 0.1% formic acid.
-
The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the PEGylated protein.
-
-
Peptide Mapping:
-
The PEGylated protein is digested with a protease (e.g., trypsin).
-
The resulting peptides are separated by reverse-phase HPLC (e.g., C18 column) and analyzed by MS/MS.[12][13]
-
The PEGylated peptides are identified by their characteristic mass shift and fragmentation patterns, revealing the specific amino acid residue that was modified.[14]
-
Circular Dichroism (CD) for Stability Assessment
CD spectroscopy is used to assess the secondary and tertiary structure of the PEGylated protein and to determine its thermal stability.[15][16][17][18][19]
-
Thermal Denaturation Protocol:
-
Prepare the protein sample in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.5 mg/mL.[18]
-
Place the sample in a quartz cuvette (e.g., 1 mm path length).
-
Record a baseline spectrum of the buffer.
-
Monitor the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1-2 °C/min).[16][17]
-
The melting temperature (Tm), the midpoint of the unfolding transition, is determined by fitting the data to a sigmoidal curve. A higher Tm indicates greater thermal stability.[15]
-
In Vitro Bioassay
It is crucial to confirm that the PEGylated protein retains its biological activity. The specific assay will depend on the protein's function. For example, the activity of PEG-G-CSF can be measured by its ability to stimulate the proliferation of a G-CSF-dependent cell line.[20][21][22][23]
-
G-CSF Bioassay using NFS-60 cells:
-
Culture NFS-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and G-CSF.
-
Wash the cells to remove G-CSF and resuspend in assay medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the PEG-G-CSF and a G-CSF standard to the wells.
-
Incubate for 48-72 hours.
-
Add a viability reagent (e.g., MTT or WST-8) and incubate for an additional 4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
The biological activity of the PEG-G-CSF is determined by comparing its dose-response curve to that of the standard.
-
Signaling Pathways of PEGylated Proteins
Understanding how PEGylation affects a protein's interaction with its target receptor and downstream signaling is crucial for drug development.
Pegfilgrastim (PEG-G-CSF) Signaling
Pegfilgrastim, a PEGylated form of Granulocyte-Colony Stimulating Factor (G-CSF), binds to the G-CSF receptor on myeloid progenitor cells. This binding induces receptor dimerization and activates the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, leading to the proliferation and differentiation of neutrophils. The PEG moiety does not interfere with receptor binding but extends the duration of this signaling.
Conclusion
PEGylation is a powerful and versatile technology for improving the therapeutic properties of proteins. By carefully selecting the PEGylation strategy and thoroughly characterizing the resulting conjugate, researchers and drug developers can significantly enhance the efficacy and safety of protein-based medicines. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for the successful implementation of PEGylation in a research and development setting.
References
- 1. Control of hyperuricemia in subjects with refractory gout, and induction of antibody against poly(ethylene glycol) (PEG), in a phase I trial of subcutaneous PEGylated urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 6. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. covalx.com [covalx.com]
- 9. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. Virtual Labs [cds-iiith.vlabs.ac.in]
- 16. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 17. boddylab.ca [boddylab.ca]
- 18. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy [bio-protocol.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Preparation and Characterization of Site-Specific Fatty Chain-Modified Recombinant Human Granulocyte Colony Stimulating Factor [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. smbb.mx [smbb.mx]
Methodological & Application
Application Notes: Synthesis of PROTACs Using Mal-amido-PEG9-NHS Ester
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality for targeted protein degradation. These molecules consist of a ligand that binds to a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and E3 ligase into proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[1]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule.[3][4]
The Mal-amido-PEG9-NHS ester is a versatile, heterobifunctional, PEG-based linker designed for PROTAC synthesis.[1] It features two distinct reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) to form a stable amide bond.[5]
-
A maleimide (B117702) group that selectively reacts with sulfhydryl/thiol groups (-SH) to form a stable thioether bond.[6][7]
This application note provides a detailed guide and protocols for the rational use of this compound in the modular synthesis of PROTACs.
Core Concepts & Workflow
The synthesis strategy involves a sequential, two-step conjugation. This approach allows for a controlled assembly of the final PROTAC molecule. The general workflow involves first reacting one of the binding ligands (either the amine-containing or thiol-containing molecule) with the linker, followed by purification and subsequent reaction with the second binding ligand.
The overall mechanism of the resulting PROTAC is to form a ternary complex, leading to target protein degradation.
Experimental Protocols
Protocol 1: NHS Ester Coupling to an Amine-Containing Molecule
This protocol describes the reaction of the NHS ester end of the linker with a primary amine on a ligand (e.g., an E3 ligase binder).
Important Considerations:
-
This compound is moisture-sensitive. Reagent vials should be equilibrated to room temperature before opening to prevent condensation.[8]
-
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction.[5][9]
-
The NHS ester group is prone to hydrolysis in aqueous solutions, a competing reaction that increases with pH. Reactions should be set up promptly after dissolving the reagent.[5][8]
Reaction Parameters Summary
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF or DMSO | For initial dissolution of the linker.[8] |
| Reaction Buffer | Phosphate (B84403), HEPES, Borate, Bicarbonate | Must be amine-free.[5] |
| pH | 7.2 - 8.5 | Balances reaction rate and NHS ester hydrolysis.[5] |
| Molar Ratio | 1.5 - 5 fold molar excess of linker | Optimization may be required. |
| Temperature | Room Temperature (or 4°C) | Lower temperature can minimize side reactions.[8] |
| Reaction Time | 30 min - 4 hours | Monitor by LC-MS for completion.[5] |
Step-by-Step Procedure:
-
Preparation: Dissolve the amine-containing molecule in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5).
-
Linker Dissolution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF.[8]
-
Reaction Initiation: Add the desired molar excess of the dissolved linker solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be below 10% if working with proteins to avoid denaturation.[8]
-
Incubation: Allow the reaction to proceed for 30 minutes to 4 hours at room temperature.[5] Gentle stirring or mixing is recommended.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris or by proceeding directly to purification.[5]
-
Purification: Remove excess, unreacted linker and byproducts immediately using a desalting column, dialysis, or reverse-phase HPLC.[8] The resulting product is the maleimide-activated intermediate.
Protocol 2: Maleimide Coupling to a Thiol-Containing Molecule
This protocol describes the reaction of the maleimide group of the linker (now attached to the first ligand) with a sulfhydryl group on the second ligand (e.g., a target protein binder).
Important Considerations:
-
The maleimide group is most reactive and specific for thiols at a pH range of 6.5-7.5.[8][10] At pH > 7.5, the maleimide group can react with amines and undergo hydrolysis.[8]
-
Thiol groups are susceptible to oxidation, forming disulfide bonds that do not react with maleimides. It is crucial to work with degassed buffers and, if necessary, pre-reduce the molecule with a reducing agent like TCEP.[7] DTT should be avoided if it cannot be removed prior to conjugation, as it contains a thiol group itself.
-
The reaction should be protected from light, especially when working with fluorescently-tagged molecules.[10]
Reaction Parameters Summary
| Parameter | Recommended Condition | Notes |
| Solvent/Buffer | Degassed PBS, HEPES, Tris (pH 7.0-7.5) | Buffer must be free of thiol-containing agents.[6][7] |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide specificity.[10] |
| Molar Ratio | 1:1 to 1:1.2 (Intermediate:Thiol Ligand) | A slight excess of the thiol ligand can be used. |
| Temperature | Room Temperature (or 4°C) | [10] |
| Reaction Time | 2 hours - Overnight | Monitor by LC-MS for completion.[10] |
Step-by-Step Procedure:
-
Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Reduction (If Necessary): If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them to free thiols.[7][10]
-
Reaction Initiation: Combine the purified maleimide-activated intermediate from Protocol 1 with the thiol-containing molecule solution.
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[10] Protect from light.
-
Monitoring: Monitor the formation of the final PROTAC conjugate by LC-MS.
-
Quenching (Optional): Add a low molecular weight thiol compound (e.g., glutathione (B108866) or mercaptoethanol) to consume any unreacted maleimide groups.[10]
-
Final Purification: Purify the final PROTAC conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion, or affinity chromatography to remove unreacted components and byproducts.[11]
Data Presentation and Characterization
Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
Characterization Techniques
| Technique | Purpose | Expected Outcome |
| LC-MS | Monitor reaction, assess purity, confirm mass | A major peak at the expected mass-to-charge (m/z) ratio of the final PROTAC. Purity is often determined by % peak area in the UV trace.[12] |
| NMR (¹H, ¹³C) | Confirm chemical structure | Peaks corresponding to the protons and carbons of the warhead, linker, and E3 ligand should be present and assignable. |
| Prep-HPLC | Final purification | Isolation of a single, pure peak corresponding to the PROTAC. |
| Analytical HPLC | Assess final purity | A single sharp peak indicating high purity (typically >95%). |
Representative Reaction Data (Illustrative)
The following table provides an example of typical results from a PROTAC synthesis using a PEG-based linker. Actual yields will vary based on the specific ligands used.
| Step | Product | Starting Materials | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Ligand A-PEG9-Maleimide | Ligand A-(NH₂), Mal-amido-PEG9-NHS | 75-90 | >95 |
| 2 | Final PROTAC | Ligand A-PEG9-Maleimide, Ligand B-(SH) | 55-85 | >98 |
Data are illustrative and based on typical yields for bioconjugation reactions reported in the literature.[13]
Chemical Reaction Schemes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. nbinno.com [nbinno.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. neb.com [neb.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Streamlined Protein-Peptide Ligation Using Mal-amido-PEG9-NHS Ester
Introduction
The covalent conjugation of peptides to proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostics, and research tools such as antibody-drug conjugates (ADCs). The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker designed for this purpose. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) and a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., cysteine residues).[1][2][3][4][5] The inclusion of a 9-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes potential immunogenicity.[3]
This document provides a detailed, two-step protocol for the efficient and specific ligation of a cysteine-containing peptide to a protein with available lysine residues using the this compound.
Principle of the Two-Step Ligation
The conjugation process is performed sequentially to ensure specificity and maximize yield.[1][3]
-
Step 1: Protein Activation. The protein is first reacted with the NHS ester moiety of the crosslinker. This reaction forms a stable amide bond between the protein's primary amines and the linker, introducing a maleimide group onto the protein surface. This step is performed at a slightly basic pH (7.2-8.5) to facilitate the acylation of deprotonated primary amines.[1][6][7][8][9]
-
Step 2: Peptide Ligation. After removing the excess, unreacted crosslinker, the maleimide-activated protein is introduced to the cysteine-containing peptide. The maleimide group reacts with the sulfhydryl group of the cysteine via a Michael addition, forming a stable thioether bond.[10][11][12] This reaction is most efficient and specific at a neutral pH range of 6.5-7.5.[10][12][13]
Experimental Protocols
This protocol is designed for the ligation of a generic 5 kDa cysteine-containing peptide to a 150 kDa protein (e.g., an IgG antibody). Modifications may be necessary for proteins and peptides with different molecular weights and properties.
Materials and Reagents
-
Protein of interest (e.g., IgG antibody), free of amine-containing buffers like Tris or glycine.
-
Cysteine-containing peptide.
-
This compound (moisture-sensitive, store at -20°C with desiccant).[1][14]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7][15]
-
Reaction Buffer A (Activation): 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-7.5.
-
Reaction Buffer B (Ligation): 0.1 M Phosphate buffer with 0.15 M NaCl, pH 6.5-7.0.
-
Quenching Solution: 1 M Cysteine solution.
-
Dialysis or ultrafiltration devices for final purification.[17]
Protocol: Step 1 - Protein Activation with Maleimide Linker
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 5-10 mg/mL in Reaction Buffer A. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Crosslinker Preparation:
-
Activation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[1][15] Add the DMSO/DMF solution dropwise while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1][6][7][8]
-
-
Removal of Excess Crosslinker:
-
Immediately following incubation, remove the unreacted this compound using a desalting column equilibrated with Reaction Buffer B.[1] This step is crucial to prevent the NHS ester from reacting with the peptide in the next stage and also adjusts the pH for the maleimide reaction.
-
Collect the protein-containing fractions. The resulting solution contains the maleimide-activated protein.
-
Protocol: Step 2 - Ligation of Peptide to Activated Protein
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in Reaction Buffer B. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by purification to remove the reducing agent.[15]
-
-
Ligation Reaction:
-
Combine the maleimide-activated protein with the cysteine-containing peptide. A 1.5- to 5-fold molar excess of peptide over protein is recommended to drive the reaction to completion.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
-
-
Quenching (Optional but Recommended):
-
To cap any unreacted maleimide groups, add a quenching solution (e.g., cysteine) to a final concentration of 1-10 mM.[1][] Incubate for 20-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and estimate conjugation efficiency.[1] Mass spectrometry can be used for precise characterization.
-
Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -80°C in aliquots for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.[15]
-
Data Presentation
Table 1: Key Parameters for Protein-Peptide Ligation
| Parameter | Step 1: Protein Activation | Step 2: Peptide Ligation | Rationale & Reference |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | Optimal for NHS-amine reaction while minimizing maleimide hydrolysis.[1][3][6][13] / Optimal for specific maleimide-thiol reaction.[10][12][13] |
| Buffer System | Phosphate or Bicarbonate | Phosphate or HEPES | Must be free of primary amines (e.g., Tris) to avoid competing reactions.[1][6][7][15] |
| Linker:Protein Ratio | 10-50 fold molar excess | N/A | Drives the activation reaction forward.[1] |
| Peptide:Protein Ratio | N/A | 1.5-5 fold molar excess | Ensures efficient ligation to the activated protein. |
| Reaction Time | 1 - 4 hours | 2 hours - overnight | Balances reaction completion with potential protein degradation or linker hydrolysis.[1][6][7] |
| Temperature | 4°C or Room Temp | 4°C or Room Temp | Lower temperature can be used for sensitive proteins to maintain stability.[1] |
Visualizations
Reaction Mechanism
Caption: Two-step reaction mechanism for protein-peptide ligation.
Experimental Workflow
Caption: Step-by-step experimental workflow for ligation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide Peg NHS Ester ,Mal-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. neb.com [neb.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. broadpharm.com [broadpharm.com]
- 15. biotium.com [biotium.com]
- 16. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Protein Purification Methods | Phenomenex [phenomenex.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins using Mal-amido-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker designed for the versatile and specific fluorescent labeling of proteins. This reagent features a maleimide (B117702) group that reacts specifically with sulfhydryl groups (e.g., from cysteine residues) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacer, with nine repeating units, enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1]
This bifunctional nature allows for a two-step sequential conjugation, providing precise control over the labeling process.[2] This is particularly advantageous for creating well-defined antibody-drug conjugates (ADCs), fluorescently labeled antibodies for immunoassays, and other protein conjugates for various research and therapeutic applications.[1] The maleimide group offers highly specific targeting of cysteine residues under mild conditions (pH 6.5-7.5), forming a stable thioether bond.[2] The NHS ester provides efficient labeling of primary amines at a slightly higher pH range (7.0-9.0) to form a stable amide bond.[2]
These application notes provide a comprehensive guide to utilizing this compound for fluorescently labeling proteins, including detailed experimental protocols, data presentation for optimizing labeling efficiency, and visualizations of the workflow and a relevant biological application.
Data Presentation
Optimizing the molar ratio of the this compound to the protein is crucial for achieving the desired degree of labeling (DOL). The DOL represents the average number of fluorescent dye molecules conjugated to each protein molecule. The following table summarizes typical experimental conditions and expected outcomes for labeling a standard IgG antibody.
| Molar Excess of this compound to Protein | Protein Concentration (mg/mL) | Reaction pH (NHS Ester Step) | Reaction pH (Maleimide Step) | Incubation Time (Room Temp) | Expected Degree of Labeling (DOL) |
| 5:1 | 2 | 8.3 | 7.2 | 1-2 hours | 1-3 |
| 10:1 | 2 | 8.3 | 7.2 | 1-2 hours | 3-5 |
| 20:1 | 2 | 8.3 | 7.2 | 1-2 hours | 4-8 |
| 10:1 | 5 | 8.3 | 7.2 | 1-2 hours | 5-7 |
| 20:1 | 5 | 8.3 | 7.2 | 1-2 hours | 8-12 |
Note: These are representative values and the optimal conditions may vary depending on the specific protein, fluorescent dye, and buffer composition. Empirical testing is recommended to determine the optimal labeling ratio for each specific application.[2]
Experimental Protocols
This section details the two-step protocol for fluorescently labeling a protein, such as an antibody, first with the this compound and then with a thiol-containing fluorescent dye.
Materials Required
-
Protein (e.g., IgG antibody) free of amine-containing stabilizers like BSA or glycine.
-
This compound.
-
Thiol-containing fluorescent dye.
-
Reaction Buffer A (Amine-reactive): 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Reaction Buffer B (Thiol-reactive): 0.1 M phosphate (B84403) buffer with 5 mM EDTA, pH 7.2.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Spectrophotometer.
Experimental Workflow Diagram
Caption: Two-step protein labeling workflow.
Detailed Protocol
Step 1: Activation of Protein with this compound
-
Prepare Protein Solution: Dissolve the protein in Reaction Buffer A to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines.[3]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Reaction: Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[2]
-
Quenching (Optional but Recommended): Add Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with Reaction Buffer B.
Step 2: Labeling with Thiol-Reactive Fluorescent Dye
-
Prepare Dye Solution: Dissolve the thiol-containing fluorescent dye in DMSO or DMF.
-
Reaction: Add a 10-20 fold molar excess of the fluorescent dye to the purified maleimide-activated protein from Step 1.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purification: Purify the final fluorescently labeled protein conjugate from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Determination of Degree of Labeling (DOL)
The DOL can be determined using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the fluorescent dye.[4][5]
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the λmax of the dye (A_dye).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A280 of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Application in Signaling Pathway Analysis: MAPK Pathway
Fluorescently labeled antibodies are invaluable tools for studying cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer.[1]
Fluorescently labeled antibodies targeting specific kinases in the MAPK pathway (e.g., ERK, JNK, p38) can be used in techniques like immunofluorescence microscopy and flow cytometry to visualize and quantify the activation state and subcellular localization of these proteins.[2]
MAPK Signaling Pathway Diagram
Caption: MAPK signaling cascade and antibody targeting.
References
- 1. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. biotium.com [biotium.com]
Application Notes: PEGylating Thiol-Modified Oligonucleotides using Mal-amido-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of oligonucleotide-based drugs. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which reduces renal clearance and extends circulation half-life. Furthermore, the hydrophilic PEG shield can protect the oligonucleotide from nuclease degradation and reduce immunogenicity.
This document provides detailed application notes and protocols for the PEGylation of thiol-modified oligonucleotides using the heterobifunctional linker, Mal-amido-PEG9-NHS ester. This linker contains a maleimide (B117702) group that reacts specifically with a thiol (sulfhydryl) group on the oligonucleotide, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on a target molecule (e.g., a carrier protein, peptide, or other functional molecule). This allows for a controlled, two-step conjugation process.
Principle of the Method
The conjugation strategy involves two key reactions:
-
Activation of the Target Molecule: The this compound is first reacted with an amine-containing molecule. The NHS ester forms a stable amide bond with a primary amine under neutral to slightly basic conditions.
-
Conjugation to the Thiol-Modified Oligonucleotide: The resulting maleimide-activated PEGylated molecule is then reacted with a thiol-modified oligonucleotide. The maleimide group specifically and efficiently reacts with the sulfhydryl group to form a stable thioether bond, yielding the final PEGylated oligonucleotide conjugate.
Data Presentation
The following tables present illustrative quantitative data for the synthesis, purification, and characterization of a PEGylated oligonucleotide.
Table 1: Synthesis and Purification of Thiol-Modified Oligonucleotide
| Parameter | Value | Notes |
| Synthesis Scale | 1 µmol | --- |
| Average Coupling Efficiency | 99.0% | For a 25-mer oligonucleotide. |
| Theoretical Yield | 0.78 µmol | Calculated as (0.99)^24. |
| Crude Yield (OD₂₆₀) | 210 OD | --- |
| Purity (HPLC) - Crude | 65% | --- |
| Purified Yield (OD₂₆₀) | 155 OD | After HPLC purification. |
| Final Purity (HPLC) | >95% | --- |
| Final Yield | 0.51 µmol (51%) | --- |
Table 2: PEGylation Reaction and Characterization
| Parameter | Unmodified Oligonucleotide | PEGylated Oligonucleotide |
| HPLC Analysis | ||
| Retention Time | 15.2 min | 18.5 min |
| Purity | >95% | >90% |
| Mass Spectrometry (ESI-MS) | ||
| Calculated Mass (Da) | 7534.5 | 8237.2 |
| Observed Mass (Da) | 7534.8 | 8237.5 |
| PEGylation Efficiency | --- | ~85% |
| Final Yield of Conjugate | --- | ~70% (after purification) |
Experimental Protocols
Materials and Reagents
-
Thiol-modified oligonucleotide (e.g., with a 5'- or 3'-thiol modifier)
-
Amine-containing molecule (e.g., carrier protein, peptide)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
EDTA (Ethylenediaminetetraacetic acid)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification columns (e.g., size-exclusion chromatography, HPLC)
-
Spectrophotometer for OD₂₆₀ measurement
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS)
Protocol 1: Activation of Amine-Containing Molecule with this compound
This protocol describes the reaction of the NHS-ester end of the linker with a primary amine on a target molecule.
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in PBS (pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of the Activated Molecule:
-
Remove the excess, unreacted linker and by-products using a desalting column or size-exclusion chromatography, equilibrated with PBS (pH 6.5-7.0) containing 1-5 mM EDTA. The slightly lower pH helps to preserve the maleimide group for the next step.
-
Protocol 2: Conjugation of Maleimide-Activated Molecule to Thiol-Modified Oligonucleotide
This protocol details the reaction of the maleimide-activated molecule with the thiol-modified oligonucleotide.
-
Reduction of Disulfide Bonds (if necessary):
-
Dissolve the thiol-modified oligonucleotide in a degassed buffer (e.g., PBS, pH 7.0).
-
To ensure a free thiol group, treat the oligonucleotide with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP is a stable reducing agent that does not need to be removed before the conjugation step.
-
-
Conjugation Reaction:
-
Combine the TCEP-treated thiol-oligonucleotide with the purified maleimide-activated molecule from Protocol 1. A 1.5- to 5-fold molar excess of the activated molecule over the oligonucleotide is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the PEGylated Oligonucleotide:
-
The final PEGylated oligonucleotide conjugate can be purified from unreacted components by methods such as anion-exchange or reverse-phase HPLC.[1] The choice of method will depend on the properties of the conjugate.
-
Protocol 3: Characterization of the PEGylated Oligonucleotide
-
Quantification:
-
Determine the concentration of the purified PEGylated oligonucleotide by measuring the absorbance at 260 nm (OD₂₆₀).
-
-
Purity Analysis by HPLC:
-
Analyze the purified conjugate by reverse-phase HPLC. PEGylation increases the hydrophobicity and size of the oligonucleotide, resulting in a longer retention time compared to the unmodified oligonucleotide.[1] The purity can be assessed by the peak area of the conjugate.
-
-
Identity Confirmation by Mass Spectrometry:
-
Confirm the identity and successful conjugation by ESI-MS. The observed mass should correspond to the sum of the molecular weights of the oligonucleotide, the PEG linker, and the activated molecule.
-
Visualizations
References
Application Notes and Protocols for Thiol-Maleimide Conjugation using Mal-amido-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide conjugation is a widely utilized bioconjugation strategy that facilitates the precise and stable covalent linkage of molecules. This method is particularly valuable in drug development, diagnostics, and various research applications for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker that enables a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.
This bifunctional linker contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts specifically with primary amines (e.g., lysine (B10760008) residues on proteins) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond. The maleimide group, on the other hand, selectively reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
These application notes provide a detailed protocol for a two-step conjugation strategy using this compound, along with guidelines for purification and characterization of the final conjugate.
Chemical Structure and Reaction Scheme
The this compound facilitates a sequential conjugation process, which is critical for creating defined bioconjugates. The NHS ester is typically reacted first with an amine-containing molecule, followed by purification to remove excess linker. The resulting maleimide-activated molecule is then reacted with a thiol-containing molecule.
Caption: Chemical structure of this compound.
Quantitative Data Summary
Effective conjugation is dependent on several factors, including the concentration of reactants, molar ratios, pH, temperature, and reaction time. The following tables provide recommended starting conditions that can be further optimized for specific applications.
Table 1: Recommended Molar Excess of this compound for Amine Modification (Step 1)
| Protein Concentration | Molar Excess of Linker (Linker:Protein) |
| < 1 mg/mL | 40-80 fold |
| 1-5 mg/mL | 20-40 fold |
| > 5 mg/mL | 10-20 fold |
Table 2: Optimal Reaction Conditions for the Two-Step Conjugation
| Reaction Step | Parameter | Recommended Range | Notes |
| Step 1: NHS Ester Reaction | pH | 7.2 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis.[1] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to minimize degradation of sensitive proteins. | |
| Reaction Time | 30 minutes to 2 hours | Longer reaction times may be needed at lower temperatures.[1] | |
| Step 2: Maleimide Reaction | pH | 6.5 - 7.5 | Above pH 7.5, the maleimide group can react with amines.[1] |
| Temperature | 4°C to Room Temperature (25°C) | ||
| Reaction Time | 30 minutes to 2 hours | The reaction is typically rapid.[1] |
Experimental Protocols
This protocol outlines the two-step conjugation of an amine-containing protein (Protein-NH2) with a thiol-containing molecule (Molecule-SH) using this compound.
Materials and Reagents
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (Step 1): Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Borate) at pH 7.2-8.5.
-
Conjugation Buffer (Step 2): Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES) at pH 6.5-7.5. Adding 1-5 mM EDTA can help prevent disulfide bond formation.
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns or dialysis equipment for purification.
-
Analytical equipment for characterization (e.g., HPLC, Mass Spectrometer).
Experimental Workflow
Caption: Two-step conjugation workflow diagram.
Step 1: Modification of Amine-Containing Protein (Protein-NH2)
-
Prepare Protein-NH2: Dissolve the amine-containing protein in the Step 1 Conjugation Buffer at a suitable concentration (typically 1-10 mg/mL).
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare the solution fresh.[1]
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (see Table 1). The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Protect from light if any of the components are light-sensitive.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis against the Step 2 Conjugation Buffer. This step is critical to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.
Step 2: Conjugation to Thiol-Containing Molecule (Molecule-SH)
-
Prepare Maleimide-Activated Protein: The purified protein from Step 1 is now activated with maleimide groups.
-
Prepare Thiol-Containing Molecule: If the thiol groups on Molecule-SH are present as disulfide bonds, they may need to be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If DTT is used, it must be removed before adding the maleimide-activated protein as it will react with the maleimide.
-
Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution. The molar ratio of Molecule-SH to Protein-NH2 should be optimized based on the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate to remove unreacted Molecule-SH and any byproducts using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.
Characterization of the Conjugate
The successful formation and purity of the final conjugate should be confirmed using appropriate analytical techniques.
-
HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from the unconjugated protein and other reactants, allowing for the assessment of purity and quantification of the conjugation efficiency.
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the linker and the second molecule. This is also a powerful tool for determining the degree of labeling (e.g., drug-to-antibody ratio).[2][3][4][5]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of the two-step conjugation process, highlighting the key chemical transformations.
Caption: Chemical reaction pathway for the two-step conjugation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Amine Modification Efficiency (Step 1) | - Inactive NHS ester due to hydrolysis- Amine-containing buffer used- Insufficient molar excess of linker | - Use fresh, anhydrous DMSO/DMF for linker dissolution- Ensure the reaction buffer is free of primary amines- Increase the molar excess of the linker |
| Low Thiol Conjugation Efficiency (Step 2) | - Re-oxidation of thiols to disulfides- Hydrolysis of the maleimide group- Insufficient maleimide activation of the protein | - Add EDTA to the buffer; perform reaction under inert gas if necessary- Maintain the reaction pH below 7.5- Increase the molar excess of the linker in Step 1 |
| Precipitation of Protein | - High concentration of organic solvent- Protein instability at the reaction pH | - Keep the final organic solvent concentration below 10%- Optimize the reaction buffer and pH for protein stability |
| Presence of Aggregates in Final Product | - Non-specific cross-linking | - Ensure complete removal of excess linker after Step 1- Optimize molar ratios to avoid over-labeling |
Storage
Store the this compound at -20°C, protected from moisture. Reconstituted linker solution should be used immediately and not stored. The final protein conjugate should be stored under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C in the presence of a cryoprotectant like glycerol (B35011) for long-term storage.
References
Application Notes and Protocols for Amine-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for successful bioconjugation using amine-reactive N-hydroxysuccinimide (NHS) esters. Detailed protocols and troubleshooting advice are included to facilitate the efficient and reproducible covalent labeling of biomolecules such as proteins, peptides, and oligonucleotides.
Introduction to Amine-NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation due to their ability to efficiently and selectively react with primary amines (–NH₂) to form stable amide bonds.[1] This chemistry is a cornerstone for labeling biomolecules with fluorescent dyes, biotin, crosslinkers, and for the development of antibody-drug conjugates (ADCs).[2][] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1][4]
A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive for conjugation.[5][6] The efficiency of the desired aminolysis versus the competing hydrolysis is highly dependent on the reaction conditions.[1][7]
Key Reaction Parameters and Optimization
Successful bioconjugation with NHS esters hinges on the careful control of several key parameters. The interplay between these factors determines the yield and specificity of the final conjugate.
pH
The pH of the reaction buffer is the most critical parameter.[5][7] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[2][6] A more specific optimal pH is cited as 8.3-8.5.[8][9][10] At lower pH values, primary amines are predominantly protonated (–NH₃⁺), making them non-nucleophilic and unreactive.[2] Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which reduces the conjugation yield.[5][6]
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions. Amine-free buffers are essential as buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester.[5][6]
Recommended Buffers:
-
Phosphate (B84403) buffer[6][8]
-
HEPES buffer[6]
Stoichiometry
The molar ratio of the NHS ester to the biomolecule influences the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[5] For mono-labeling of proteins and peptides, an 8-fold molar excess is often recommended.[9][10] The optimal ratio may need to be determined empirically for each specific application.[7]
Temperature and Reaction Time
NHS ester conjugation reactions can be performed at room temperature (approximately 25°C) or at 4°C.[][6] Reactions are typically faster at room temperature, often reaching completion within 30-120 minutes.[] Incubation for 1-4 hours at room temperature or overnight at 4°C is also common.[1][7] Lower temperatures can be beneficial for labile biomolecules and can help to minimize hydrolysis of the NHS ester over longer reaction times.[6]
NHS Ester Solubility
Many NHS esters are not readily soluble in aqueous buffers.[8] In such cases, they should first be dissolved in a small amount of a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[8][9][10] It is recommended to keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[12]
Quantitative Data Summary
The following tables summarize the key reaction parameters and their effects on the amine-NHS ester bioconjugation reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0[6] (Optimal: 8.3 - 8.5)[8][9][10] | Balances amine nucleophilicity and NHS ester hydrolysis. Lower pH leads to unreactive protonated amines, while higher pH increases the rate of hydrolysis.[2][5] |
| Temperature | 4°C to Room Temperature (~25°C)[][6] | Lower temperatures can reduce the rate of hydrolysis and are suitable for overnight reactions. Room temperature reactions are faster.[7] |
| Reaction Time | 0.5 - 4 hours at Room Temperature[6]; Overnight at 4°C[8] | The optimal time can vary depending on the specific reactants and desired degree of labeling.[7] |
| NHS Ester to Biomolecule Molar Ratio | 5- to 20-fold excess[5] | A higher excess can increase the degree of labeling but may also lead to over-labeling and potential protein precipitation.[12] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES[5][6][8] | Must be free of primary amines (e.g., Tris) to avoid competing reactions.[5] |
| Organic Solvent (for water-insoluble NHS esters) | DMSO or DMF[8][9] | Use high-quality, anhydrous, and amine-free solvent. The final concentration in the reaction should be minimized (typically 0.5-10%).[12] |
| pH | NHS Ester Half-life at 0°C | NHS Ester Half-life at 4°C and pH 8.6 |
| 7.0 | 4 - 5 hours[6] | |
| 8.0 | 1 hour[13] | |
| 8.6 | 10 minutes[6] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5]
-
Desalting column or dialysis equipment for purification[5]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[5]
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5] If the label is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5][7] This step is optional but recommended to ensure no unreacted NHS ester remains.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5]
Protocol for Oligonucleotide Labeling
This protocol is for conjugating an NHS ester to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column (e.g., Glen Gel-Pak™)[4]
Procedure:
-
Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer.[4]
-
Dissolve a 5-10 equivalent molar excess of the NHS ester in 25 µL of DMF or DMSO.[4]
-
Add the NHS ester solution to the oligonucleotide solution.[4]
-
Agitate the mixture and incubate at room temperature for 1-2 hours.[4]
-
Separate the oligonucleotide-conjugate from salts and excess label by size-exclusion chromatography.[4]
Mandatory Visualizations
Caption: Reaction mechanism of amine-NHS ester conjugation and the competing hydrolysis reaction.
Caption: A typical experimental workflow for bioconjugation using amine-NHS ester chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Mal-amido-PEG9-NHS Ester in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1] This synergy allows for the selective delivery of toxic payloads to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.[] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[3]
Mal-amido-PEG9-NHS ester is a heterobifunctional, non-cleavable linker designed for ADC development.[4][5] It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like lysine (B10760008) residues on the antibody) and a maleimide (B117702) group for covalent linkage with sulfhydryl (thiol) groups.[5][6] The inclusion of a nine-unit polyethylene (B3416737) glycol (PEG9) spacer enhances water solubility, reduces aggregation, and improves the overall pharmacokinetic profile of the resulting ADC.[3][7]
Principle of Operation
The utility of this compound lies in its dual-reactivity, enabling a controlled, two-step conjugation process.
-
Amine-Reactive NHS Ester: The NHS ester group reacts efficiently with primary amines, such as the ε-amino group of lysine residues on the surface of a monoclonal antibody.[8] This reaction, typically performed at a pH of 7.2-8.5, forms a stable and irreversible amide bond.[8][]
-
Thiol-Reactive Maleimide: The maleimide group specifically reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[10][] This is commonly used to conjugate payloads that have been functionalized with a thiol handle or to target reduced cysteine residues within the antibody's hinge region.[] The optimal pH for this reaction is between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[10][]
The hydrophilic PEG9 chain serves as a flexible spacer, which can improve the solubility and stability of the ADC, reduce immunogenicity, and prolong its circulation half-life.[][3][12] This is particularly advantageous when conjugating hydrophobic payloads, as it helps prevent aggregation and allows for a higher drug-to-antibody ratio (DAR).[3][13]
Logical Workflow for ADC Synthesis
The heterobifunctional nature of the linker allows for a strategic, sequential conjugation that minimizes undesirable side reactions such as antibody crosslinking.[14] The most common approach is a two-step process where the linker is first reacted with the payload, and the resulting linker-payload complex is then conjugated to the antibody.
Physicochemical and Reaction Properties
The properties of the this compound linker are summarized below.
| Property | Value/Description | Reference |
| Chemical Formula | C32H51N3O16 | [5] |
| Molecular Weight | 733.8 g/mol | [5] |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester | [5] |
| Target for Group 1 | Primary Amines (-NH2) | [6] |
| Optimal pH (Group 1) | 7.2 - 8.5 | [8][] |
| Reactive Group 2 | Maleimide | [5] |
| Target for Group 2 | Sulfhydryls / Thiols (-SH) | [6] |
| Optimal pH (Group 2) | 6.5 - 7.5 | [] |
| Spacer Arm | PEG9 (Polyethylene glycol, 9 units) | [5] |
| Storage Conditions | -20°C, under desiccant | [5][15] |
Experimental Protocols
Protocol 1: Two-Step Cysteine-Directed Antibody Conjugation
This protocol describes the reduction of native interchain disulfide bonds in an antibody followed by conjugation with a pre-prepared Maleimide-PEG9-Payload complex.
A. Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[16]
-
Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.5[16]
-
Maleimide-PEG9-Payload complex, dissolved in DMSO
-
Quenching Reagent: N-acetylcysteine or L-cysteine[14]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[16]
B. Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in conjugation buffer.[17]
-
Add a calculated molar excess of reducing agent (e.g., 50-100 fold molar excess of TCEP) to the antibody solution to partially reduce the interchain disulfide bonds.[16][17] The exact amount should be optimized to achieve the desired number of free thiols.
-
Incubate the reaction at 37°C for 30-60 minutes.[16]
-
Immediately remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer.[16]
-
-
Conjugation Reaction:
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody (Ellman's test).[16]
-
Cool the reduced antibody solution on ice.[16]
-
Add a 10-20 fold molar excess of the Maleimide-PEG9-Payload solution (relative to available thiol groups) to the antibody solution. The final concentration of DMSO should ideally be kept below 10%.[15][17]
-
Incubate the reaction for 1-2 hours at 4°C or room temperature, protected from light.[17][18]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.[14][18]
-
Purify the resulting ADC from excess linker-payload and quenching reagent using a pre-equilibrated SEC column.[17]
-
Collect the protein-containing fractions and concentrate if necessary.
-
Protocol 2: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[19][20]
A. Method: UV-Vis Spectrophotometry
This is a straightforward method for estimating the average DAR.[]
-
Measure the absorbance of the purified ADC solution at two wavelengths:
-
280 nm (for antibody concentration)
-
A wavelength corresponding to the absorbance maximum of the payload.
-
-
Calculate the antibody concentration using its known extinction coefficient at 280 nm, after correcting for the payload's absorbance at this wavelength.
-
Calculate the payload concentration using its known extinction coefficient.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
B. Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed analysis, revealing the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[1][19]
-
The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.[1] For cysteine-conjugated ADCs, analysis under non-denaturing conditions is preferred.[]
-
Inject the ADC sample into an LC-MS system.
-
Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present.
-
Calculate the weighted average DAR based on the relative abundance (peak area) of each species.[]
| Parameter | Typical Range | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 (for cysteine conjugates) | UV-Vis, HIC, LC-MS[16][19] |
| ADC Purity / Aggregates | >95% monomer | Size-Exclusion Chromatography (SEC) |
| Conjugation Efficiency | Variable (Optimization required) | LC-MS, HIC |
| In Vitro Cytotoxicity (IC50) | Payload-dependent (nM range) | Cell-based viability assays |
Mechanism of Action and Cellular Fate
Once administered, the ADC undergoes a multi-step process to deliver its cytotoxic payload to the target cancer cell. This process is critical for the therapeutic efficacy of the ADC.
References
- 1. agilent.com [agilent.com]
- 3. adcreview.com [adcreview.com]
- 4. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 5. Mal-amido-PEG9-NHS, 2575631-92-2 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. lcms.cz [lcms.cz]
- 20. hpst.cz [hpst.cz]
Application Notes and Protocols for Two-Step Conjugation using Mal-amido-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and for the preparation of protein-protein conjugates.[1][2] This reagent facilitates the covalent linkage of two different biomolecules through a two-step process. Its structure features a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[1][3][4] The polyethylene (B3416737) glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, enhances the solubility and stability of the resulting conjugate in aqueous solutions, reduces steric hindrance, and is non-immunogenic.[5][6]
The two-step conjugation strategy allows for controlled and specific labeling of biomolecules.[1] First, the NHS ester end of the linker reacts with a primary amine on one molecule. After removing the excess linker, the maleimide-activated molecule is then introduced to a second molecule containing a free sulfhydryl group, forming a stable thioether bond.[1] This sequential approach minimizes the formation of unwanted homodimers.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][7]
-
Protein-Protein Conjugation: Creating well-defined protein complexes for research or therapeutic purposes, such as enzyme-antibody conjugates.[1]
-
Surface Modification: Immobilizing proteins or peptides onto surfaces for applications in diagnostics and biomaterials.
-
PROTACs Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are small molecules designed to degrade specific proteins.[8]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C32H51N3O16 | [3] |
| Molecular Weight | 733.8 g/mol | [3] |
| CAS Number | 2575631-92-2 | [3] |
| Purity | ≥95% | [] |
| Appearance | Pale Yellow or Colorless Oily Matter | [] |
| Storage | Store at -20°C, desiccated. | [1][3] |
Experimental Protocols
Two-Step Conjugation Workflow
The following diagram illustrates the general workflow for a two-step conjugation reaction using this compound.
Caption: Workflow for two-step bioconjugation.
Protocol 1: Activation of Amine-Containing Protein (Step 1)
This protocol describes the modification of a protein containing primary amines (e.g., lysine (B10760008) residues) with this compound.
Materials:
-
Amine-containing protein (Protein-NH2)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[1]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Procedure:
-
Prepare Protein-NH2: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[1] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[1]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[1] The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer.[1] This step is crucial to prevent the maleimide groups from being capped in the subsequent step.
Protocol 2: Conjugation to Sulfhydryl-Containing Molecule (Step 2)
This protocol outlines the conjugation of the maleimide-activated protein from Step 1 to a molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Conjugation Buffer: PBS, pH 6.5-7.5. Adding 1-5 mM EDTA can help prevent disulfide bond formation.[1]
-
Quenching solution (e.g., 10 mM cysteine)
Procedure:
-
Prepare Molecule-SH: Ensure the sulfhydryl-containing molecule is in a reduced state. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Combine the purified maleimide-activated protein with the sulfhydryl-containing molecule in the Conjugation Buffer. The molar ratio should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle stirring.[]
-
Quenching (Optional): To cap any unreacted maleimide groups, add a quenching solution like cysteine and incubate for an additional 15-30 minutes.[]
-
Purification: Purify the final conjugate to remove unreacted molecules and byproducts using methods such as size-exclusion chromatography (SEC) or affinity chromatography.[]
Reaction Parameters and Optimization
| Parameter | Recommended Range/Condition | Notes |
| pH for NHS Ester Reaction | 7.0 - 9.0 | Higher pH increases the rate of both the reaction with amines and hydrolysis of the NHS ester. A pH of 7.2-7.5 is often a good compromise.[1] |
| pH for Maleimide Reaction | 6.5 - 7.5 | The maleimide group is more stable at this pH range. Above pH 7.5, hydrolysis of the maleimide group can occur.[1] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | This should be optimized based on the protein concentration and the desired degree of labeling.[1] |
| Reaction Time (NHS Ester) | 30 min (RT) to 2 hours (4°C) | Longer incubation times may be necessary for dilute protein solutions.[1] |
| Reaction Time (Maleimide) | 1 hour (RT) to 2 hours (4°C) | The reaction is typically rapid.[] |
| Solvent for Linker | Anhydrous DMSO or DMF | The NHS ester is not readily soluble in aqueous buffers and is susceptible to hydrolysis.[1] |
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to determine the degree of labeling, purity, and integrity.
| Technique | Purpose |
| UV-Vis Spectroscopy | To confirm the success of the conjugation by observing changes in the absorbance spectrum.[] |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation and to assess purity.[] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) in ADCs.[] |
| Size-Exclusion Chromatography (SEC-HPLC) | To determine the purity of the conjugate and detect any aggregation.[] |
| Reverse-Phase Chromatography (RP-HPLC) | To assess the purity and homogeneity of the conjugate.[11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the buffer.- Insufficient molar excess of the linker.- Inaccessible amine or thiol groups. | - Prepare fresh linker solution in anhydrous solvent.- Use an amine-free buffer like PBS.- Increase the molar ratio of the linker.- Consider denaturation or using a longer PEG spacer. |
| Protein Aggregation | - High degree of labeling.- Hydrophobic nature of the conjugated molecule. | - Reduce the molar excess of the linker.- Optimize buffer conditions (e.g., pH, ionic strength).- Use a more hydrophilic linker if possible. |
| Hydrolysis of Maleimide | - pH of the reaction buffer is too high. | - Maintain the pH of the maleimide reaction between 6.5 and 7.5.[1] |
Logical Relationship of Reagent Stability
The following diagram illustrates the factors affecting the stability of the this compound functional groups.
Caption: Factors influencing reagent stability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mal-amido-PEG-amine | AxisPharm [axispharm.com]
- 3. Mal-amido-PEG9-NHS, 2575631-92-2 | BroadPharm [broadpharm.com]
- 4. Maleimide Peg NHS Ester ,Mal-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. Mal-amido-PEG9-amine TFA salt, 2182602-22-6 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Molar Excess of Mal-amido-PEG9-NHS Ester in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker features a maleimide (B117702) group for covalent bonding with sulfhydryl (-SH) groups, typically found in cysteine residues, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as those on lysine (B10760008) residues and the N-terminus of proteins.[4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation of the resulting conjugate.[1]
A critical parameter for a successful conjugation is the molar excess of the this compound relative to the biomolecule. An insufficient molar excess can lead to low conjugation efficiency, while an excessive amount may result in protein aggregation, loss of biological activity, or undesirable side reactions.[5] This document provides a comprehensive guide to calculating the optimal molar excess of this compound for your specific application, complete with detailed protocols and troubleshooting advice.
Principles of Molar Excess Calculation
The reaction between an NHS ester and a primary amine is a pH-dependent process. The optimal pH range is typically between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester, a competing reaction that becomes more significant at higher pH.[5] It is also crucial to use amine-free buffers, such as phosphate, bicarbonate, HEPES, or borate (B1201080) buffers, to prevent the buffer from competing with the target molecule for the NHS ester.[5]
The determination of the optimal molar excess is empirical and is influenced by several factors:
-
Protein Concentration: More dilute protein solutions generally necessitate a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[4]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will affect the reaction's efficiency.
-
Desired Degree of Labeling (DOL): The intended application of the conjugate will dictate the desired number of linker molecules per protein.
Recommended Molar Excess Ranges
The optimal molar excess of this compound should be determined empirically for each specific application. However, the following table provides general starting recommendations for the reaction between the NHS ester and an amine-containing protein.
| Protein Concentration | Recommended Starting Molar Excess (NHS Ester : Protein) | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[1] |
| < 1 mg/mL | 20-50 fold | A higher excess is often required to compensate for slower reaction kinetics in dilute solutions.[4] |
Experimental Protocols
A typical bioconjugation using this compound is a two-step process. First, the NHS ester is reacted with the primary amines on a protein. After removing the excess linker, the maleimide group on the now-modified protein is reacted with a thiol-containing molecule.
Reaction Mechanism
The following diagram illustrates the two-step reaction of this compound with a protein and a thiol-containing payload.
References
Troubleshooting & Optimization
How to prevent hydrolysis of Mal-amido-PEG9-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Mal-amido-PEG9-NHS ester, with a specific focus on preventing its hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[1][4] The NHS ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[5][6][7] The polyethylene (B3416737) glycol (PEG) spacer (PEG9) increases the hydrophilicity and biocompatibility of the conjugate.[2][8]
Q2: What is hydrolysis in the context of this compound?
Hydrolysis is a chemical reaction where the reactive groups of the crosslinker react with water, rendering them inactive for their intended conjugation reaction.[9][10] For this compound, both the NHS ester and the maleimide group are susceptible to hydrolysis.[1][4][10]
-
NHS Ester Hydrolysis: The NHS ester can react with water to form a carboxylic acid, which is no longer reactive towards primary amines. This is a significant competing reaction, especially at higher pH values.[9][10][11]
-
Maleimide Hydrolysis: The maleimide ring can be opened by water to form a non-reactive maleamic acid derivative, which can no longer react with sulfhydryl groups.[4][12] This reaction is also accelerated at higher pH.[4][12]
Q3: Why is preventing hydrolysis crucial for my experiments?
Preventing hydrolysis is critical for achieving high conjugation efficiency and reproducibility.[13] Hydrolysis of the NHS ester or maleimide group reduces the concentration of the active crosslinker, leading to lower yields of the desired conjugate.[6][14][15] This can result in wasted reagents, inconsistent experimental outcomes, and difficulties in downstream applications.
Q4: How should I store this compound to minimize hydrolysis?
Proper storage is the first line of defense against hydrolysis. This compound is moisture-sensitive and should be stored desiccated at -20°C.[1][8][16] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1][17] For frequent use, consider aliquoting the reagent into smaller, single-use vials to minimize exposure to moisture.[16][18]
Troubleshooting Guide: Preventing Hydrolysis During Experiments
This guide addresses specific issues you might encounter related to the hydrolysis of this compound during your conjugation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester | Optimize pH: Use a reaction buffer with a pH between 7.2 and 8.5 for the NHS ester-amine reaction. The optimal pH is often cited as 8.3-8.5.[5][6][14][15][19] Work Quickly: Prepare the NHS ester solution immediately before use. Aqueous solutions of NHS esters should be used right away.[19] Control Temperature: Perform the reaction at room temperature for 0.5-4 hours or at 4°C overnight. Lower temperatures can help minimize hydrolysis.[5][13] |
| Hydrolysis of Maleimide | Maintain Appropriate pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][4][20] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines.[1][4] Two-Step Conjugation: If possible, perform a two-step conjugation. First, react the NHS ester with the amine-containing molecule at pH 7.2-8.5. Then, purify the intermediate and react it with the thiol-containing molecule at pH 6.5-7.5.[1] | |
| Incompatible Buffer | Avoid Amine-Containing Buffers: Buffers like Tris and glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS ester.[6][13] Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffers.[5][15] | |
| Inconsistent Results | Reagent Degradation | Proper Storage: Ensure the reagent is stored at -20°C with a desiccant.[1][17] Fresh Solutions: Always prepare fresh solutions of the crosslinker for each experiment. Do not store aqueous solutions of this compound.[16][19] |
| No Reaction | Complete Hydrolysis | Check Reagent Age and Storage: If the reagent is old or has been improperly stored, it may be completely hydrolyzed. Verify Buffer pH: Ensure the pH of your reaction buffer is within the optimal range. Use a calibrated pH meter.[13] |
Quantitative Data Summary
The stability and reactivity of this compound are highly dependent on the experimental conditions. The following table summarizes key quantitative parameters to help you optimize your conjugation protocol.
| Parameter | NHS Ester Group | Maleimide Group | References |
| Optimal Reaction pH | 7.2 - 8.5 (optimum 8.3-8.5) | 6.5 - 7.5 | [1][4][5][19][20] |
| Half-life of Hydrolysis | ~4-5 hours at pH 7.0, 0°C | More stable than NHS ester, but hydrolysis increases above pH 7.5 | [1][4][5] |
| 10 minutes at pH 8.6, 4°C | [5] | ||
| Recommended Buffers | Phosphate (B84403), Bicarbonate, Borate, HEPES | Phosphate, HEPES | [5][15] |
| Incompatible Buffers | Tris, Glycine (contain primary amines) | [6][13] | |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature | [5][13] |
| Reaction Time | 0.5 - 4 hours (or overnight at 4°C) | 1 - 2 hours | [5][7][14] |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | [1][16][17] |
Experimental Protocols
Protocol: Two-Step Conjugation of a Protein (Protein-NH₂) to a Thiol-Containing Peptide (Peptide-SH)
This protocol minimizes the risk of hydrolysis of both reactive groups by performing the reactions sequentially at their optimal pH.
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)
-
Peptide-SH in a suitable buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column for purification
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Reaction of this compound with Protein-NH₂
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.[14][15]
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10-20 fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted crosslinker using a desalting column, eluting with a buffer suitable for the next step (e.g., 0.1 M phosphate buffer, pH 6.5-7.0).
Step 2: Reaction of Maleimide-Activated Protein with Peptide-SH
-
Prepare Peptide Solution: Dissolve the thiol-containing peptide in a degassed buffer at pH 6.5-7.5. The inclusion of a chelating agent like EDTA can help prevent disulfide bond formation.[20]
-
Reaction: Add a 1.1 to 1.5-fold molar excess of the thiol-peptide to the purified maleimide-activated protein.
-
Incubation: Incubate for 2 hours at room temperature with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Final Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove excess peptide and other small molecules.
Visualizing Hydrolysis and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the hydrolysis pathways and a logical workflow for troubleshooting.
Caption: Hydrolysis pathways of the NHS ester and maleimide functional groups.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 3. Mal-amido-PEG9-NHS, 2575631-92-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conjugation Yield with Mal-amido-PEG9-NHS Ester
Welcome to the technical support center for Mal-amido-PEG9-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conjugation yield, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield consistently low?
Low conjugation yield with this compound can stem from several factors related to the reagent's stability, reaction conditions, and the biomolecules being conjugated. The primary reasons often involve the hydrolysis of the reactive NHS ester and maleimide (B117702) groups, suboptimal pH, or inappropriate buffer composition.[1][2]
Potential Causes and Solutions:
-
Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation of primary amines.[3][4] The rate of hydrolysis increases significantly with pH.[4]
-
Hydrolysis of Maleimide Group: The maleimide group is more stable than the NHS ester but can also undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards sulfhydryl groups.[1][6]
-
Suboptimal pH for Reactions: Both the NHS ester-amine and maleimide-thiol reactions are pH-dependent.
-
NHS-amine reaction: The optimal pH is typically between 7.2 and 8.5.[4][9] A common starting point is pH 8.3-8.5.[10] Below this range, primary amines are protonated and less nucleophilic.[3]
-
Maleimide-thiol reaction: The optimal pH is 6.5-7.5.[7] Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[7][11]
-
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, 2-mercaptoethanol) will compete with the target molecules for reaction with the NHS ester and maleimide groups, respectively.[1][9]
-
Oxidation of Thiols: The target cysteine residues on your protein or molecule may have formed disulfide bonds, which are unreactive with maleimides.[7]
-
Solution: Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation. It is crucial to remove the reducing agent before adding the maleimide-PEG linker to prevent it from capping the maleimide groups.[8]
-
Q2: How can I optimize the molar ratio of the linker to my protein?
The optimal molar ratio of this compound to your protein or biomolecule is critical for achieving the desired degree of labeling without causing protein aggregation.[2]
-
For NHS Ester-Amine Reaction: A 10- to 50-fold molar excess of the crosslinker over the amount of the amine-containing protein is a common starting point.[1] For antibodies, a 5- to 20-fold molar excess is often used.[2] It is highly recommended to perform a titration with varying molar ratios to determine the optimal ratio for your specific application.[2]
-
For Maleimide-Thiol Reaction: For small peptides, a 2:1 maleimide to thiol ratio has been shown to be optimal, while for larger proteins like a nanobody, a 5:1 ratio yielded better results.[12] For general protein conjugation, a 10- to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule is a good starting point.[13]
| Biomolecule Size | Recommended Starting Molar Ratio (Maleimide:Thiol) | Reference |
| Small Peptide (e.g., cRGDfK) | 2:1 | [12] |
| Nanobody | 5:1 | [12] |
| General Protein | 10-20:1 | [13] |
Q3: My this compound reagent is difficult to dissolve or precipitates in the reaction buffer. What should I do?
The solubility of this compound can be influenced by the solvent and buffer conditions.
-
Initial Dissolution: This reagent is not readily soluble in aqueous buffers, especially those with high salt concentrations.[1] It should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][10]
-
Adding to Aqueous Buffer: After initial dissolution in an organic solvent, the solution can be added to the aqueous reaction buffer. The final concentration of the organic solvent should generally be kept below 10% to maintain protein solubility and stability.[1]
-
Precipitation Issues: If precipitation occurs upon addition to the buffer, it could be due to the buffer composition or the quality of the organic solvent. Ensure your DMSO or DMF is anhydrous, as moisture can cause hydrolysis and affect solubility.[2] Also, avoid using buffers with high salt concentrations for the initial dilution step.[1]
Q4: What is the recommended reaction time and temperature?
-
NHS Ester-Amine Reaction: This reaction can typically be incubated for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[2][5]
-
Maleimide-Thiol Reaction: For small molecules, the reaction can be very fast, with significant conjugation observed within minutes.[7] For larger proteins, the reaction may proceed more slowly.[7] A common incubation time is 2-4 hours at room temperature or overnight at 4°C.[13] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.[7]
| Reaction | Temperature | Duration | Reference |
| NHS Ester - Amine | Room Temperature | 30-60 minutes | [2][5] |
| 4°C | 2 hours - overnight | [2][5] | |
| Maleimide - Thiol | Room Temperature | 2-4 hours | [13] |
| 4°C | Overnight | [13] |
Experimental Protocols
Two-Step Conjugation Protocol
This is a general protocol for conjugating an amine-containing protein to a sulfhydryl-containing molecule using this compound.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP) (if Molecule-SH has disulfide bonds)
-
Desalting columns or dialysis equipment
-
Quenching buffer (e.g., Tris or glycine (B1666218) buffer)
Procedure:
-
Preparation of Biomolecules:
-
Dissolve the amine-containing protein (Protein-NH2) in the amine-free reaction buffer.
-
If the sulfhydryl-containing molecule (Molecule-SH) has disulfide bonds, reduce them using a suitable reducing agent like TCEP. Remove the reducing agent using a desalting column before proceeding.
-
-
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH2 solution.[1] The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2][5]
-
-
Removal of Excess Linker:
-
Remove the excess, unreacted this compound using a desalting column or dialysis. This step is crucial to prevent the NHS ester from reacting with any primary amines on the sulfhydryl-containing molecule in the next step.[1]
-
-
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule
-
Add the sulfhydryl-containing molecule (Molecule-SH) to the solution of the maleimide-activated protein from the previous step. The recommended molar ratio of maleimide to thiol can vary, so optimization may be required.[12]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[13]
-
-
Quenching the Reaction (Optional):
-
Purification and Analysis:
-
Purify the final conjugate using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).[][15]
-
Analyze the conjugation efficiency and the final product using techniques like SDS-PAGE, which will show a molecular weight shift, or mass spectrometry for a more precise mass determination.[16][17]
-
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. broadpharm.com [broadpharm.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
Optimizing pH for maleimide-thiol reaction with Mal-amido-PEG9-NHS ester
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
Welcome to the technical support center for bioconjugation. This guide provides detailed information on optimizing the pH for reactions involving the heterobifunctional linker, Mal-amido-PEG9-NHS ester, to ensure high efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol reaction?
A1: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups over amine groups.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]
Q2: Why is pH control so critical for reactions with this compound?
A2: The this compound contains two reactive groups, each with different pH requirements for optimal performance and stability.
-
Maleimide (B117702) Group: This group reacts with thiols. Its stability is compromised at pH values above 7.5, where it can undergo hydrolysis, rendering it unreactive.[2][4] Higher pH also increases the likelihood of side reactions with primary amines, such as lysine (B10760008) residues.[2][4]
-
NHS Ester Group: This group reacts with primary amines. The reaction is most efficient at a pH of 7.2 to 8.5.[5] However, the NHS ester is also susceptible to hydrolysis, and this degradation becomes significantly faster as the pH increases.[5][6] For example, the half-life of an NHS ester is 4-5 hours at pH 7.0 (0°C) but drops to just 10 minutes at pH 8.6 (4°C).[5][6]
Therefore, a careful balance of pH is required, often necessitating a two-step protocol to maximize the efficiency of both reactions.
Q3: What are the primary competing side reactions and how can I minimize them?
A3: There are three main side reactions to consider:
-
Maleimide Hydrolysis: The maleimide ring can open in the presence of water, especially at pH values above 7.5.[2][4] This hydrolyzed maleimide will not react with thiols. To minimize this, perform the conjugation at a pH between 6.5 and 7.5 and use freshly prepared maleimide-activated reagents.[2]
-
Reaction with Amines: Above pH 7.5, the maleimide group can start to react with primary amines (e.g., lysine side chains), reducing the specificity of the conjugation.[2] Sticking to the recommended pH range of 6.5-7.5 for the thiol reaction step is crucial.[2]
-
NHS Ester Hydrolysis: The NHS ester readily hydrolyzes in aqueous solutions, a reaction that accelerates with increasing pH.[5][6] To mitigate this, prepare NHS ester solutions immediately before use and conduct the amine reaction step promptly within the recommended pH range (7.2-8.5).[5][7]
Q4: Can I perform a one-pot, simultaneous reaction with both the NHS ester and maleimide groups?
A4: While a simultaneous reaction is possible, it is not generally recommended due to the conflicting pH requirements for optimal stability and reactivity of the two functional groups. A pH of 7.2-7.5 can serve as a compromise.[8] However, for highest efficiency and product purity, a two-step sequential conjugation is the preferred method.[8]
Data Summary: pH Effects on Conjugation Chemistry
The following table summarizes the influence of pH on the key reactions involved when using a maleimide-NHS ester linker.
| pH Range | Maleimide-Thiol Reaction | NHS Ester-Amine Reaction | Maleimide Stability (vs. Hydrolysis) | NHS Ester Stability (vs. Hydrolysis) | Overall Recommendation |
| 6.5 - 7.0 | Moderate to Fast | Slow | Excellent | Excellent | Optimal for Maleimide-Thiol Step. Ensures high stability and specificity. |
| 7.0 - 7.5 | Fast | Moderate | Good | Good | Good Compromise. Often used for the maleimide-thiol step.[1][9][10] |
| 7.5 - 8.5 | Very Fast (non-specific) | Fast | Poor | Poor to Moderate | Optimal for NHS Ester-Amine Step. [5] Reaction should be performed quickly. |
| > 8.5 | Very Fast (non-specific) | Fast | Very Poor | Very Poor | Not Recommended. High rates of hydrolysis for both groups.[4] |
Experimental Protocols
Protocol 1: Two-Step Sequential Protein-Protein Conjugation
This protocol is ideal for conjugating an amine-containing protein (Protein-NH₂) to a thiol-containing protein (Protein-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, HEPES)
-
Protein-SH in a degassed, EDTA-containing buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer A (Activation): 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2-8.0
-
Buffer B (Conjugation): 0.1 M Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Solution: 1 M Tris or Glycine, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Step 1: Activation of Protein-NH₂ with Maleimide Linker
-
Prepare Protein-NH₂ at a concentration of 1-10 mg/mL in Buffer A.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]
-
Remove excess, unreacted linker by passing the solution through a desalting column equilibrated with Buffer B. The resulting maleimide-activated protein is now ready for the next step.
Step 2: Conjugation of Maleimide-Activated Protein to Protein-SH
-
If the thiol groups on Protein-SH are present as disulfide bonds, they must first be reduced. Incubate the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 30-60 minutes.[1] TCEP is recommended as it does not contain thiols and does not need to be removed before conjugation.[4]
-
Immediately combine the desalted maleimide-activated protein from Step 1 with the reduced Protein-SH.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide groups.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
Visualization of Workflow and Logic
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low conjugation efficiency is a common issue that can often be traced back to reagent stability or reaction conditions.
Q: My final product is impure, showing multiple species on my analysis (e.g., SDS-PAGE, HPLC). What happened?
A: Product impurity often results from unintended side reactions.
-
Cause: The reaction pH for the maleimide-thiol coupling may have been too high (>7.5).
-
Explanation: At higher pH, the maleimide group can react with primary amines (like lysine) on your thiol-containing protein, leading to a heterogeneous mixture of products.[2]
-
Solution: Ensure the maleimide-thiol conjugation step is performed strictly within the 6.5-7.5 pH range to maintain selectivity for thiols.[1][2] Buffer exchange your maleimide-activated protein into a pH 6.5-7.0 buffer before adding it to your thiol-containing molecule.
Q: How can I confirm that my protein's thiol groups are available for reaction?
A: Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1]
-
Verification: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your protein sample before starting the conjugation.[1]
-
Solution: If disulfide bonds are present, they must be reduced. TCEP is a recommended reducing agent because it is highly effective and, unlike DTT, does not need to be removed prior to adding the maleimide reagent.[1][4] Additionally, including a chelating agent like EDTA (1-5 mM) in your buffer can help prevent re-oxidation of thiols by sequestering metal ions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: Preventing Aggregation of Protein Conjugates with Mal-amido-PEG9-NHS ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding protein conjugate aggregation when using the heterobifunctional linker, Mal-amido-PEG9-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical tool called a heterobifunctional crosslinker. It's designed to connect two different molecules, typically proteins, in a controlled manner. It has three key parts:
-
N-hydroxysuccinimide (NHS) ester: This end reacts with primary amines (-NH₂), which are commonly found on the surface of proteins at lysine (B10760008) residues and the N-terminus. This reaction forms a stable amide bond and works best at a pH of 7-9.[1][2][3]
-
Maleimide (B117702): This end specifically reacts with sulfhydryl groups (-SH), found in cysteine residues. This reaction forms a stable thioether bond and is most efficient at a pH of 6.5-7.5.[2][4]
-
PEG9: This is a nine-unit polyethylene (B3416737) glycol (PEG) spacer. This flexible, water-soluble spacer helps to increase the solubility of the final conjugate, which can help reduce aggregation.[5]
The dual reactivity allows for a controlled, two-step conjugation process, minimizing unwanted side reactions.[2]
Q2: What are the primary causes of protein aggregation during conjugation?
A2: Protein aggregation after conjugation is a common issue that can stem from several factors:
-
Over-labeling: Attaching too many linker molecules to a protein can alter its surface charge and expose hydrophobic patches, leading to reduced solubility and aggregation.[6][7][8]
-
Suboptimal Reaction Conditions: Proteins are sensitive to their environment. Incorrect pH, unfavorable buffer composition, or high temperatures can cause the protein to become unstable and aggregate.[8][9]
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation. The multiple steps of a conjugation procedure (e.g., pH shifts, reagent addition) can exacerbate this instability.[8]
-
Crosslinker Hydrophobicity: While the PEG spacer in this linker enhances hydrophilicity, the overall modification can still increase the hydrophobicity of the protein surface, promoting self-association.[7][8]
-
Intermolecular Cross-linking: If a single protein contains both accessible amines and sulfhydryls, a one-step reaction can lead to the formation of large, unwanted protein complexes.
Q3: How can I control the reaction to prevent aggregation?
A3: The most effective strategy is to use a two-step conjugation protocol . This method separates the two reactive steps of the linker, providing maximum control and minimizing aggregation. First, the NHS ester is reacted with the amine-containing protein. After this reaction, the excess, unreacted linker is removed. Finally, the sulfhydryl-containing molecule is added to react with the maleimide group on the first protein.[2]
Q4: How do I remove aggregates from my final product?
A4: Size Exclusion Chromatography (SEC) is the most common and effective method for separating monomeric protein conjugates from aggregates.[10][11][12][13][14] SEC separates molecules based on their size in solution; larger aggregates elute from the column faster than smaller, monomeric proteins.[11][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Issue: Significant aggregation is observed immediately after the conjugation reaction.
This is often the most critical stage. The problem likely lies in the reaction conditions or the inherent properties of your protein.
| Possible Cause | Recommended Solution & Quantitative Parameters | Rationale |
| Incorrect Buffer pH | NHS Ester Reaction: Use a buffer at pH 7.2-8.0 (e.g., PBS, HEPES).[6] Maleimide Reaction: Adjust buffer to pH 6.5-7.5 .[2] Avoid buffers with primary amines like Tris, as they compete with the reaction.[2] | The NHS ester reaction is efficient at a slightly alkaline pH, while the maleimide reaction is more specific for thiols at a near-neutral pH.[2][3] Using the optimal pH for each step maximizes efficiency and minimizes side reactions like maleimide hydrolysis at higher pH (>7.5).[2][4] |
| Over-labeling (High Molar Ratio) | Reduce the molar excess of the this compound linker to the protein. Start with a 10- to 20-fold molar excess and titrate down if aggregation persists.[2][15] | A lower degree of labeling is less likely to significantly alter the protein's surface properties, reducing the risk of exposing hydrophobic patches that lead to aggregation.[6][7] |
| High Protein Concentration | Perform the conjugation reaction with a protein concentration of 1-5 mg/mL .[6][7] | High protein concentrations increase the proximity of protein molecules, facilitating the intermolecular interactions that lead to aggregation.[7] Lowering the concentration can mitigate this effect. |
| Presence of Organic Solvent | If the linker is dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% .[2] | While necessary to dissolve the linker, high concentrations of organic solvents can denature proteins, leading to instability and aggregation. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for diagnosing the cause of aggregation.
Caption: Decision tree for troubleshooting protein conjugate aggregation.
Key Experimental Protocols
Protocol 1: Two-Step Protein Conjugation Workflow
This protocol is designed to minimize intermolecular cross-linking and aggregation.
Caption: Recommended two-step workflow for protein conjugation.
Protocol 2: Characterization of Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to quantify the amount of aggregate in a protein sample.[10][14]
-
System Setup: Use a bio-inert HPLC or UHPLC system to prevent non-specific binding of the protein to the system components.[10][11]
-
Column Selection: Choose an SEC column with a pore size suitable for separating your protein monomer from its expected aggregates (e.g., 300 Å for monoclonal antibodies).[13]
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 100 mM) with added salt (e.g., 150-200 mM NaCl) at a pH of 6.8-7.4.[10][13]
-
The salt is crucial to suppress electrostatic interactions between the protein and the stationary phase, which can cause poor peak shape and inaccurate results.[10]
-
-
Sample Preparation:
-
Filter the protein conjugate sample through a low-protein-binding 0.22 µm filter to remove any large particulates.
-
Adjust the protein concentration to fall within the linear detection range of your detector (typically 0.5-2 mg/mL).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 10-20 µL).
-
Monitor the elution profile using a UV detector at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
Integrate the peak areas to calculate the percentage of aggregate, monomer, and other species.
-
Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)
DLS is a rapid, non-destructive method to assess the aggregation state and size distribution of molecules in solution.[16][17][18] It is highly sensitive to the presence of small amounts of large aggregates.[16]
-
Sample Preparation:
-
The sample must be visually clear and free of precipitates. Centrifuge (e.g., 10,000 x g for 10 min) or filter (0.1 or 0.22 µm) the sample to remove dust and large, unwanted aggregates.[16]
-
Use a protein concentration of at least 0.2 mg/mL, though this depends on the size of the protein.[16]
-
Dilute the sample in the final formulation buffer.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize at the desired measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the required sample volume (can be as low as a few microliters) into a clean, dust-free cuvette or multi-well plate.
-
Place the sample in the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement. The instrument shines a laser through the sample and analyzes the fluctuations in scattered light caused by the Brownian motion of the particles.[17]
-
-
Data Interpretation:
-
The primary results are the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
A monomodal peak with a low PDI (<0.2) indicates a homogenous, non-aggregated sample.
-
The presence of multiple peaks or a high PDI (>0.3) suggests the presence of aggregates or a heterogeneous sample.[17] DLS can detect multiple size populations in a sample, making it excellent for identifying aggregation.[17]
-
References
- 1. nbinno.com [nbinno.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Thioether Bonds in Maleimide Conjugates
Welcome to the technical support center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of the thioether bond in maleimide (B117702) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability is the reversibility of the Michael addition reaction, known as a retro-Michael reaction.[1][2] This reaction can lead to the dissociation of the conjugate, especially in the presence of other thiols like glutathione (B108866), which is abundant in vivo.[1][2] This deconjugation can result in the transfer of the conjugated molecule to other thiol-containing species, compromising the efficacy and safety of the biotherapeutic.[1]
Q2: What are the main chemical pathways that a maleimide-thiol conjugate can undergo?
A2: A maleimide-thiol conjugate (a thiosuccinimide adduct) can undergo two competing reactions in vivo:
-
Retro-Michael Reaction: The thioether bond breaks, releasing the original maleimide and thiol. This can lead to thiol exchange with other molecules.[1][3]
-
Succinimide (B58015) Ring Hydrolysis: The succinimide ring of the conjugate is hydrolyzed, forming a stable, ring-opened succinamic acid thioether.[3][4] This ring-opened product is resistant to the retro-Michael reaction, thus stabilizing the conjugate.[4]
Q3: How does pH affect the stability of maleimide conjugates?
A3: The pH of the environment plays a critical role in both the conjugation reaction and the stability of the resulting thioether bond. The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[5] At pH values above 7.5, maleimides can react with amines, leading to side products.[5] The rate of succinimide ring hydrolysis, which stabilizes the conjugate, generally increases with higher pH.[5] However, the maleimide reagent itself is also more susceptible to hydrolysis at alkaline pH, which would render it inactive for conjugation.[6][7]
Q4: What are "self-hydrolyzing" maleimides?
A4: "Self-hydrolyzing" maleimides are modified maleimide reagents designed to accelerate the hydrolysis of the succinimide ring after conjugation.[8][9] These reagents often incorporate a basic group, such as an amino group, positioned to catalyze the ring-opening reaction intramolecularly at neutral pH.[9] This rapid hydrolysis leads to a more stable conjugate by preventing the retro-Michael reaction.[8]
Q5: Are there alternatives to maleimide chemistry for more stable conjugation?
A5: Yes, several alternative sulfhydryl-reactive reagents have been developed to form more stable conjugates. These include:
-
Haloacetamides (e.g., iodoacetamides): Form stable, irreversible thioether bonds, but typically have slower reaction kinetics than maleimides.[10]
-
Vinyl Sulfones: Also form stable, irreversible thioether bonds with good selectivity for thiols, though the reaction rate is generally slower than with maleimides.[10]
-
Acrylates/Acrylamides: Form a stable thioether bond that is less prone to the retro-Michael reaction compared to maleimides.[10]
-
Julia-Kocienski-like Reagents (e.g., heteroaryl sulfones): Have been shown to form highly stable conjugates in plasma.[11]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiols | Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Hydrolysis of Maleimide Reagent | Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions and at higher pH. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before conjugation. |
| Suboptimal pH | The conjugation reaction is most efficient at a pH of 6.5-7.5. At lower pH, the thiol is less nucleophilic, slowing the reaction rate. At higher pH, the maleimide can react with amines or hydrolyze. Ensure the reaction buffer is within the optimal pH range. |
| Incorrect Stoichiometry | An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application. |
Issue 2: Conjugate is Unstable and Degrades Over Time
| Potential Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thioether bond is susceptible to cleavage, especially in the presence of other thiols. To mitigate this, you can intentionally hydrolyze the succinimide ring post-conjugation by incubating the conjugate at a slightly alkaline pH (e.g., pH 8-9) for a controlled period. This forms a more stable, ring-opened structure. |
| Thiol Exchange | In biological media, the released maleimide from the retro-Michael reaction can react with other thiols, such as albumin or glutathione. If stability in a biological matrix is critical, consider using a stabilization strategy like post-conjugation hydrolysis or employing an alternative, more stable conjugation chemistry (e.g., vinyl sulfones). |
| N-terminal Cysteine Rearrangement | If conjugating to a peptide or protein with an N-terminal cysteine, a thiazine (B8601807) rearrangement can occur, especially at neutral or basic pH. To prevent this, perform the conjugation at a more acidic pH (e.g., pH 5.0-6.0) or acetylate the N-terminal amine.[12][13] |
Data Presentation
Table 1: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione
This table summarizes the half-life (t½) of various maleimide-thiol conjugates when incubated with glutathione, a key factor in in-vivo instability.
| Maleimide-Thiol Adduct | Conditions | Half-life (t½) | Reference(s) |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours | [5] |
| N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours | [5][14] |
| N-phenylmaleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours | [1][5] |
| N-aminoethylmaleimide (NAEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 18 hours | [1] |
| N-ethylmaleimide (NEM) - 4-mercaptohydrocinnamic acid (MPP) | Incubated with glutathione | 258 hours | [1] |
Table 2: Stability of Antibody-Drug Conjugates (ADCs) with Maleimide Linkers in Human Plasma
This table provides an overview of the stability of ADCs with maleimide-based linkers in a physiologically relevant matrix.
| ADC Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference(s) |
| Maleimide-based (Thioether) | ADC in human plasma | 7 days | ~50% | [15] |
| ADC with maleimide linker (more stable site) | In human plasma at 37°C | 72 hours | ~80% | [5] |
| ADC with maleimide linker (more labile site) | In human plasma at 37°C | 72 hours | ~20% | [5] |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | [15] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | [15] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general method for conjugating a maleimide-functionalized molecule to a thiol-containing protein or peptide.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Preparation of Maleimide Reagent:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the properties of the conjugate.
-
Protocol 2: HPLC-Based Stability Assay in the Presence of Glutathione
This protocol describes a method to assess the stability of a maleimide conjugate by monitoring its degradation over time in the presence of glutathione (GSH).
-
Preparation of Solutions:
-
Prepare a stock solution of the purified bioconjugate in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
-
Prepare a stock solution of L-Glutathione (reduced) in the same buffer at a concentration of 100 mM.
-
-
Incubation:
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
As a control, prepare a similar sample of the bioconjugate in buffer without glutathione.
-
Incubate both samples at 37°C.
-
-
Time Points and Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the reaction immediately by adding an acid (e.g., trifluoroacetic acid) or by freezing the sample at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C4 or C8 column suitable for protein analysis.
-
Use a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile with a UV detector at a wavelength appropriate for the bioconjugate (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under these conditions.
-
Visualizations
Caption: Reaction pathways for maleimide-thiol conjugates.
Caption: Workflow for assessing conjugate stability.
Caption: Troubleshooting logic for conjugate instability.
References
- 1. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess crosslinkers following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess, unreacted crosslinker after a conjugation reaction?
A1: Excess crosslinking reagents can be efficiently removed using several techniques that separate molecules based on size. The most common methods are dialysis, size exclusion chromatography (also known as desalting or gel filtration), and tangential flow filtration.[1]
-
Dialysis: This method involves placing the sample in a semi-permeable membrane bag or cassette.[2] Small molecules like excess crosslinkers diffuse out into a larger volume of buffer, while the larger conjugated protein is retained.[3] It is a gentle process but can be time-consuming.[3]
-
Size Exclusion Chromatography (SEC) / Desalting: This technique uses a column packed with porous resin to separate molecules by size.[4][5] Larger molecules (the conjugated protein) cannot enter the pores and travel quickly through the column, eluting first.[6] Smaller molecules (excess crosslinker, salts) enter the pores, taking a longer path, and elute later.[7][8]
-
Tangential Flow Filtration (TFF): In TFF, the sample solution flows tangentially across a membrane surface.[9] Pressure drives smaller molecules, like excess linkers and solvents, through the membrane (permeate), while the larger conjugate (retentate) is retained and concentrated.[9] This method is rapid, efficient, and highly scalable, making it common in processes like antibody-drug conjugate (ADC) manufacturing.[10][11]
Q2: How do I choose the most appropriate purification method for my experiment?
A2: The choice of method depends on several factors, including your sample volume, the desired processing speed, whether you need to concentrate your sample, and the scale of your experiment.
-
For small sample volumes (< 2.5 mL) and rapid buffer exchange , desalting spin columns are highly effective.
-
For gentle processing of delicate proteins where time is not a critical factor , dialysis is a suitable choice.[3] It is also effective for buffer exchange.[8]
-
For larger volumes, scalability, and speed , Tangential Flow Filtration (TFF) is the preferred method.[9] TFF allows you to both purify (via diafiltration) and concentrate the sample in a single system.[9]
-
For a final polishing step to ensure high purity and analyze the oligomeric state of your conjugate, Size Exclusion Chromatography (SEC) is often used.[6][12]
Below is a flowchart to help guide your decision.
Q3: My buffer contains Tris. Is this a problem for my conjugation reaction?
A3: Yes, this is a significant problem. Buffers containing primary amines, such as Tris (TBS) or glycine (B1666218), are incompatible with amine-reactive crosslinkers (e.g., NHS esters).[1][13] These buffer components will compete with the primary amines on your protein, reacting with and quenching the crosslinker, which drastically reduces conjugation efficiency.[13][14] It is recommended to use non-amine buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer for the reaction.[13][14] However, Tris or glycine can be added intentionally at the end of the incubation period to quench the reaction and stop any further crosslinking.[13][15]
Q4: I am using a sulfhydryl-reactive crosslinker (e.g., maleimide). What substances should I avoid?
A4: When working with maleimide-based crosslinkers that target sulfhydryl groups (-SH), you must avoid thiol-containing reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol in your buffer.[14] These agents will compete with the cysteine residues on your protein for the maleimide (B117702) group, inhibiting the desired conjugation.[14] Ensure all reducing agents are removed from the protein sample before starting the reaction, typically via dialysis or a desalting column.[14]
Q5: My protein seems to have precipitated or aggregated after the purification step. What could have gone wrong?
A5: Protein aggregation or precipitation post-purification can be caused by several factors:
-
Over-crosslinking: Using too high a concentration of the crosslinker can lead to the formation of large, insoluble protein complexes.[16] It is often necessary to perform a titration to find the optimal molar excess of the crosslinker.[1][16]
-
Buffer Incompatibility: The final buffer composition after exchange may not be optimal for your protein's stability, leading to solubility issues. Factors like pH and ionic strength are critical.
-
Physical Stress: Some purification methods can subject proteins to physical stress. For example, the shear forces in Tangential Flow Filtration can potentially impact the stability of sensitive proteins.[11]
-
Increased Hydrophobicity: The conjugation of a linker or drug can increase the hydrophobicity of the protein, making it more prone to aggregation. This is a known challenge in ADC manufacturing.[11]
To troubleshoot, consider optimizing the crosslinker concentration, ensuring the final buffer is suitable for your protein, and choosing a gentler purification method like dialysis if aggregation persists.[3]
Comparison of Purification Methods
The following table summarizes the key characteristics of the three main methods for removing excess crosslinkers.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane[3] | Separation based on molecular size using a porous resin[12] | Size-based separation via flow across a membrane surface[9] |
| Primary Use | Buffer exchange, removal of small molecules[8][17] | Desalting, buffer exchange, high-resolution polishing[4][8] | Concentration, diafiltration (buffer exchange), clarification[9] |
| Processing Time | Slow (hours to days)[3] | Fast (minutes) | Very Fast (minutes to hours)[9] |
| Sample Volume | Wide range (microliters to liters) | Small to medium (µL to ~100 mL) | Wide range, highly scalable (10 mL to thousands of liters)[9] |
| Protein Recovery | Generally high, but potential for sample loss with small volumes[18] | >94% (can vary with resin and protocol)[19] | Typically high (>95%) |
| Removal Efficiency | Up to 99% removal of unreacted monomers reported[20] | >99% reduction in free linker-drug reported[19] | >90% removal of surfactants reported[21] |
| Sample Dilution | Sample is diluted by buffer | Sample is diluted during elution[4] | Sample is concentrated[9] |
| Gentleness | Very gentle, relies on passive diffusion[3] | Gentle, non-destructive method[12] | Can introduce shear stress[11] |
Experimental Protocols
Protocol 1: Dialysis Using Tubing
This protocol is for removing small molecules (e.g., crosslinkers, salts) from a protein sample.
-
Membrane Preparation: Cut a piece of dialysis tubing of the appropriate length. Always handle the membrane with gloves.[22] Pre-treat the membrane by boiling it in sodium bicarbonate and then EDTA solution to remove preservatives and contaminants.[22] Rinse thoroughly with deionized water.
-
Sample Loading: Secure one end of the tubing with a clamp. Pipette your protein sample into the open end, leaving enough space to accommodate potential sample expansion due to osmosis.[22]
-
Sealing: Remove any trapped air and seal the second end with another clamp.
-
Dialysis: Immerse the sealed tubing in a beaker containing the desired dialysis buffer. The buffer volume should be at least 100-1000 times the sample volume.[22] Place the beaker on a magnetic stir plate and stir gently at 4°C.[18]
-
Buffer Changes: Allow dialysis to proceed for at least 3 hours.[22] For efficient removal, perform at least two to three buffer changes.[22]
-
Sample Recovery: After the final buffer change, remove the tubing from the buffer, carefully open one end, and pipette the purified sample into a clean tube.
Protocol 2: Size Exclusion Chromatography (Desalting Column)
This protocol describes the use of a gravity-flow desalting column.
-
Column Preparation: Remove the column's storage buffer and wash it with several column volumes of deionized water.
-
Equilibration: Equilibrate the column by flowing through at least 5 column volumes of the desired final buffer.[5] This ensures the protein will be eluted into the correct buffer.
-
Sample Application: Allow the equilibration buffer to drain until it reaches the top of the resin bed. Carefully load your sample directly onto the center of the resin bed. Do not disturb the resin.
-
Elution: Once the sample has fully entered the resin, add the equilibration buffer to the top of the column. Begin collecting fractions immediately. The larger, purified protein conjugate will elute first, followed by the smaller crosslinker and salt molecules.[6]
-
Analysis: Analyze the collected fractions (e.g., using UV absorbance at 280 nm) to identify which ones contain your purified protein. Pool the relevant fractions.
General Workflow Visualization
The diagram below illustrates the typical experimental workflow from conjugation through purification.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ultrafiltration vs. Dialysis for Protein Concentration [synapse.patsnap.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. goldbio.com [goldbio.com]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. adcreview.com [adcreview.com]
- 11. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 12. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 18. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 19. researchgate.net [researchgate.net]
- 20. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
Navigating Bioconjugation: A Comparative Guide to Confirming Successful Conjugation with Mal-amido-PEG9-NHS Ester
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules is a cornerstone of innovation. Mal-amido-PEG9-NHS ester has emerged as a valuable tool in bioconjugation, offering a versatile heterobifunctional linker for crosslinking amine- and sulfhydryl-containing molecules. However, confirming the success of this conjugation is paramount to ensure the efficacy, safety, and reproducibility of the resulting bioconjugate. This guide provides an objective comparison of methodologies to confirm successful conjugation with this compound, supported by experimental data and detailed protocols.
The Chemistry of this compound Conjugation
This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1][2] The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) at a pH of 7-9 to form a stable amide bond.[3] The maleimide group specifically reacts with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5 to create a stable thioether linkage.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and the resulting conjugate.[2]
A typical two-step conjugation process involves first reacting the amine-containing molecule with an excess of the this compound. After removing the excess linker, the sulfhydryl-containing molecule is added to react with the maleimide group.[3]
dot
Caption: Reaction pathway of this compound conjugation.
Quantitative Comparison of Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the efficiency, stability, and overall success of the bioconjugation. Below is a comparison of NHS esters with an alternative amine-reactive chemistry (TFP esters) and maleimides with an alternative sulfhydryl-reactive chemistry (vinyl sulfones).
| Feature | NHS Ester | TFP Ester | Maleimide | Vinyl Sulfone |
| Target Group | Primary Amines | Primary Amines | Sulfhydryls | Sulfhydryls |
| Reaction pH | 7.0 - 9.0 | 7.5 - 8.5 | 6.5 - 7.5 | 7.0 - 9.0 |
| Relative Reactivity | High | High | Very High | High |
| Hydrolytic Stability | Low (minutes at pH 8.5)[4] | Higher than NHS ester[5][6] | Moderate | High |
| Bond Stability | Stable Amide Bond | Stable Amide Bond | Thioether bond, susceptible to retro-Michael addition and thiol exchange[7][8] | Stable Thioether Bond[9] |
| Reaction Time | 0.5 - 4 hours | 1 - 4 hours | 0.5 - 2 hours | 2 - 4 hours |
| Typical Yield | >80% | >80% | >90% | >90% |
Experimental Protocols for Confirmation of Conjugation
Successful conjugation can be confirmed through a combination of chromatographic, electrophoretic, and mass spectrometric techniques.
Experimental Workflow
dot
Caption: General workflow for bioconjugation and confirmation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in a noticeable increase in the molecular weight of the modified protein, appearing as a higher band on the gel compared to the unconjugated protein.
Protocol:
-
Sample Preparation: Mix 10-20 µg of the unconjugated protein, the reaction mixture, and the purified conjugate with SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.
-
Analysis: Compare the band migration of the conjugated protein to the unconjugated protein. A clear upward shift in the band for the conjugate indicates successful conjugation.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is used to purify the conjugate from excess, unreacted linker and can also provide an initial assessment of conjugation success.
Protocol:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer. The larger conjugate will elute first, followed by the smaller, unreacted linker and other small molecules.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm. Pool the fractions containing the purified conjugate.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the linker and the second molecule. It can also reveal the heterogeneity of the conjugation.
Protocol:
-
Sample Preparation: Prepare the purified conjugate for mass spectrometry analysis, typically by buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
LC-MS Analysis: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The liquid chromatography step separates the different conjugated species.
-
Data Acquisition: Acquire mass spectra of the eluting species.
-
Data Analysis: Deconvolute the mass spectra to determine the exact molecular weights of the different species in the sample. Compare the experimental mass with the theoretical mass of the conjugate to confirm successful conjugation and determine the number of attached linkers.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of linker molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance peak.
Protocol:
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached molecule.
-
Calculation:
-
Calculate the concentration of the protein, correcting for the absorbance of the attached molecule at 280 nm.
-
Corrected A280 = A280 - (Aλmax * Correction Factor)
-
-
Calculate the concentration of the attached molecule using its molar extinction coefficient.
-
The DOL is the molar ratio of the attached molecule to the protein.[10][11][12][13]
-
Comparison of Confirmation Techniques
| Technique | Information Provided | Pros | Cons |
| SDS-PAGE | Qualitative confirmation of molecular weight increase. | Simple, inexpensive, and readily available. | Low resolution, not quantitative. |
| SEC | Purification and initial assessment of conjugation. | Effective for purification, relatively simple. | Does not provide precise mass information. |
| Mass Spectrometry | Precise molecular weight, confirmation of covalent linkage, assessment of heterogeneity. | Highly accurate and detailed information. | Requires specialized equipment and expertise. |
| UV-Vis (DOL) | Quantitative measure of the average number of attached molecules. | Simple, quantitative. | Requires the attached molecule to have a unique absorbance spectrum; provides an average value. |
Conclusion
Confirming the successful conjugation of this compound is a critical step in the development of novel bioconjugates. A multi-faceted approach, combining qualitative techniques like SDS-PAGE with quantitative methods such as mass spectrometry and UV-Vis spectrophotometry, provides the most comprehensive and reliable confirmation of a successful bioconjugation event. The choice of confirmation method will depend on the specific application, the available resources, and the level of detail required for characterization. For applications requiring high stability, especially in vivo, alternatives to the maleimide-thiol linkage, such as vinyl sulfones, should be considered.[7][9] Similarly, for reactions where the hydrolysis of the NHS ester is a concern, TFP esters offer a more stable alternative.[5][6]
References
- 1. Mal-amido-PEG9-NHS, 2575631-92-2 | BroadPharm [broadpharm.com]
- 2. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Characterizing Mal-amido-PEG9-NHS Ester Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. This guide provides an objective comparison of mass spectrometry and other analytical methods for the characterization of molecules conjugated with Mal-amido-PEG9-NHS ester, a heterobifunctional linker crucial for the development of targeted therapeutics and antibody-drug conjugates (ADCs).
The this compound linker facilitates the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules. This process, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The discrete PEG length (n=9) of this specific linker allows for the creation of more homogeneous conjugates compared to traditional polydisperse PEG reagents. Accurate and detailed characterization is therefore essential to verify the successful conjugation, determine the degree of PEGylation, and ensure the structural integrity of the final product.
This guide delves into the application of mass spectrometry for in-depth structural elucidation of this compound conjugates and provides a comparative overview of alternative analytical techniques, supported by experimental protocols and data interpretation.
Mass Spectrometry for Definitive Structural Analysis
Mass spectrometry (MS) stands as a cornerstone technique for the detailed characterization of bioconjugates, offering precise information on molecular weight, confirmation of conjugation, and localization of the PEGylation site. The two most common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Key Mass Spectrometry Approaches
-
MALDI-TOF MS: This technique is particularly effective for determining the average molecular weight of the conjugate and assessing the degree of PEGylation. A key advantage of MALDI-TOF MS is that it often produces singly charged ions, which simplifies the resulting mass spectrum and facilitates data interpretation.
-
ESI-MS: Frequently coupled with liquid chromatography (LC-MS), ESI-MS is favored for its ability to analyze complex mixtures and its amenability to automated workflows. It provides detailed information on the distribution of different PEGylated species within a sample. While the generation of multiply charged ions can lead to complex spectra, this can be mitigated through deconvolution software.
To illustrate the utility of these techniques, consider the characterization of a hypothetical cysteine-containing peptide ("Peptide-Cys," MW = 2500.0 Da) conjugated with this compound (MW = 733.8 Da).
Table 1: Hypothetical Mass Spectrometry Data for Peptide-Cys-Mal-amido-PEG9 Conjugate
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed Mass (MALDI-TOF) (Da) | Observed Mass (ESI-MS, deconvoluted) (Da) |
| Peptide-Cys | 2500.0 | 2500.2 | 2500.1 |
| Peptide-Cys-Mal-amido-PEG9 | 3233.8 | 3234.1 | 3233.9 |
Experimental Protocols
MALDI-TOF MS Protocol for a PEGylated Peptide
This protocol is adapted from a method for the characterization of PEGylated peptides.
-
Sample Preparation:
-
Dissolve the purified conjugate in a 1:1 (v/v) solution of acetonitrile (B52724) and 0.1% formic acid to a final concentration of approximately 1 nmol in 20 µL.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in the same solvent.
-
Mix the conjugate solution and the matrix solution in a 1:3 (v/v) ratio.
-
-
Sample Spotting:
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
-
MS Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer operating in positive ion reflector mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.
-
ESI-MS Protocol for a PEGylated Protein
-
Sample Preparation:
-
Desalt the conjugate sample using a suitable method, such as dialysis or a spin desalting column, to exchange the buffer to one compatible with ESI-MS (e.g., 10 mM ammonium (B1175870) acetate).
-
Dilute the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase C4 or C8 column.
-
Elute the conjugate using a gradient of increasing acetonitrile concentration.
-
The column eluent is directly introduced into the ESI source.
-
-
MS Parameters (Typical):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
-
Data Analysis:
-
Deconvolute the resulting multiply charged spectrum using appropriate software to obtain the zero-charge mass of the conjugate.
-
Visualizing the Workflow and Conjugate Structure
Caption: Experimental workflow for conjugation and characterization.
A Comparative Guide to SDS-PAGE Analysis of Proteins Conjugated with Mal-amido-PEG9-NHS Ester
For researchers, scientists, and drug development professionals, the conjugation of polyethylene (B3416737) glycol (PEG) to proteins is a critical technique for improving therapeutic properties such as solubility, stability, and circulation half-life. The Mal-amido-PEG9-NHS ester is a popular heterobifunctional crosslinker that facilitates this process by reacting with both amine and sulfhydryl groups on a protein. Subsequent analysis of the conjugated protein is essential to determine the efficiency of the PEGylation, and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used method for this purpose.
This guide provides a comparative analysis of SDS-PAGE for proteins conjugated with this compound against alternative crosslinkers, supported by experimental data and detailed protocols.
Understanding Protein Conjugation with this compound
This compound is a heterobifunctional linker possessing a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester group, separated by a 9-unit polyethylene glycol spacer. The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[1][2] The maleimide group, on the other hand, specifically reacts with sulfhydryl groups, typically from cysteine residues, to form a stable thioether bond.[1] This dual reactivity allows for the specific and controlled conjugation of proteins.
SDS-PAGE Analysis: What to Expect
When analyzing a protein conjugated with this compound by SDS-PAGE, a noticeable shift in the protein's apparent molecular weight is expected. Due to the addition of the PEG chain, the conjugated protein will migrate slower than its unconjugated counterpart, resulting in a band higher up on the gel.[3] However, PEGylated proteins often exhibit anomalous migration on SDS-PAGE, appearing larger than their actual molecular weight would suggest.[3] This is attributed to the increased hydrodynamic radius of the PEGylated protein and altered SDS binding.
It is also common to observe broader or "smeared" bands for PEGylated proteins compared to the sharp bands of unmodified proteins.[4][5] This can be due to the heterogeneity of the PEGylation reaction, resulting in a population of proteins with a varying number of attached PEG chains.
Comparison with Alternative Crosslinkers
Several alternative crosslinkers to this compound are available, each with distinct properties that can influence the outcome of the conjugation and its subsequent analysis by SDS-PAGE.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC | Next-Generation Maleimides (e.g., DBM, DIMCL) |
| Reactive Groups | Maleimide, NHS Ester | Maleimide, NHS Ester | Maleimide, Sulfo-NHS Ester | Dibromomaleimide or Diiodomaleimide |
| Spacer Arm | PEG9 (hydrophilic) | Cyclohexane (hydrophobic) | Cyclohexane (hydrophobic) with sulfonate group | Varies |
| Solubility | Water-soluble | Limited water solubility | Water-soluble | Generally good solubility |
| Maleimide Stability | Susceptible to hydrolysis and retro-Michael addition, especially at high temperatures during sample prep.[6][7] | Cyclohexane ring offers some stabilization compared to linear maleimides.[8] | Similar stability to SMCC.[8] | Significantly more stable; resistant to retro-Michael addition.[9][10][11] |
| SDS-PAGE Appearance | Significant band shift, potential for smearing.[3][4] Risk of PEG chain loss leading to misinterpretation.[6] | Band shift corresponding to the protein plus crosslinker. Less smearing if conjugation is homogenous. | Similar to SMCC. | Band shift with higher confidence in conjugate integrity due to stable linkage. Sharper bands expected with homogenous conjugation. |
Key Considerations for SDS-PAGE Analysis:
-
Maleimide Instability: A critical consideration when using traditional maleimide-containing crosslinkers like this compound and SMCC is the potential for the loss of the PEG chain during SDS-PAGE sample preparation.[6] Incubation at high temperatures (e.g., 95°C) in SDS-containing loading buffer can lead to the cleavage of the thioether bond, resulting in the appearance of a band at the molecular weight of the unconjugated protein, which could be misinterpreted as a failed conjugation reaction.[6]
-
Next-Generation Maleimides (NGMs): To address the instability of traditional maleimides, next-generation maleimides (NGMs) such as dibromomaleimides (DBM) and diiodomaleimides (DIMCL) have been developed.[9][10][11] These reagents form more stable conjugates that are resistant to retro-Michael addition and hydrolysis, ensuring the integrity of the conjugated protein during SDS-PAGE analysis.[9][10][11]
-
Alternative Analytical Techniques: Due to the inherent issues with SDS-PAGE for analyzing PEGylated proteins, techniques like Native PAGE, Size-Exclusion Chromatography (SEC), and Mass Spectrometry are often used for more accurate characterization.[4][5]
Experimental Protocols
Protein Conjugation with this compound
This protocol describes a two-step conjugation process, first activating a protein with primary amines, followed by conjugation to a second protein containing a sulfhydryl group.
Materials:
-
Protein-NH2 (protein with accessible primary amines)
-
Protein-SH (protein with a free sulfhydryl group)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Activation of Protein-NH2:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the desalted, maleimide-activated Protein-NH2 to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any remaining maleimide groups.
-
SDS-PAGE Analysis
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
2X Laemmli sample buffer (with and without a reducing agent like DTT or β-mercaptoethanol)
-
Protein molecular weight markers
-
Coomassie Brilliant Blue stain or other suitable protein stain
Procedure:
-
Sample Preparation:
-
Mix the conjugated protein sample with an equal volume of 2X Laemmli sample buffer.
-
Crucially, to avoid potential cleavage of the maleimide linkage, consider a modified heating step. Instead of boiling at 95-100°C for 5-10 minutes, heat the samples at 70°C for 10 minutes.
-
Prepare both reducing and non-reducing samples to analyze disulfide bond integrity if applicable.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight markers onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until protein bands are clearly visible against a clear background.
-
Visualize and document the gel using a gel imaging system.
-
Visualizing the Workflow and Chemistry
Caption: A generalized workflow for protein conjugation using a heterobifunctional crosslinker.
Caption: Chemical reactions in the two-step protein conjugation process.
References
- 1. precisepeg.com [precisepeg.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 6. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to HPLC Purification and Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, the effective purification and characterization of PEGylated proteins is a critical step in biopharmaceutical development. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely used technique to enhance the therapeutic properties of protein drugs, such as extending their serum half-life and reducing immunogenicity.[1][2] However, the PEGylation process often results in a complex mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (PEGamers) at different sites.[] This heterogeneity necessitates robust analytical and purification methods to ensure product safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for both the purification and analysis of these complex mixtures.[] Several HPLC modes are commonly employed, each separating molecules based on different physicochemical properties. This guide provides a comparative overview of the most common HPLC methods—Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC)—supported by experimental data and detailed protocols.
Comparative Analysis of HPLC Methods
The choice of HPLC method depends on the specific analytical goal, whether it is to separate based on size, charge, or hydrophobicity. The following table summarizes the key characteristics and primary applications of each technique in the context of PEGylated protein analysis.
| Method | Separation Principle | Primary Application for PEGylated Proteins | Key Strengths | Limitations |
| Size-Exclusion (SEC) | Separation based on hydrodynamic radius (molecular size). | - Quantifying high molecular weight aggregates.[5]- Separating based on the degree of PEGylation (e.g., mono- vs. di-PEGylated).[2]- Removing unreacted PEG and native protein.[] | - Mild, non-denaturing conditions preserve protein structure.- Robust and easy method development. | - Cannot separate positional isomers.- Potential for non-specific interaction with the stationary phase.[5] |
| Ion-Exchange (IEX) | Separation based on net surface charge. | - Separating positional isomers of PEGylated proteins.[1][]- Resolving species with the same degree of PEGylation but different attachment sites.[2] | - High-resolution separation of charge-related variants.- Can be used for both analytical characterization and preparative purification.[6] | - PEG chains can shield protein charges, potentially reducing resolution and binding capacity.[][7]- Requires careful optimization of pH and salt gradient. |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | - High-resolution separation of positional isomers.[][8]- Purity assessment and identification of PEGylation sites.[] | - Often provides superior resolution compared to other methods.[9]- Compatible with mass spectrometry (MS) for detailed characterization. | - Denaturing conditions (organic solvents, low pH) can lead to protein unfolding and loss of activity.- Requires careful optimization of column chemistry (e.g., C4 vs. C18) and temperature.[8][9] |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity under non-denaturing, high-salt conditions. | - Orthogonal method for purifying PEGylated proteins.[]- Separation of species with different hydrophobicities. | - Maintains the native protein structure and biological activity.- Can be a good alternative or supplement to IEX.[] | - Lower capacity and resolution compared to IEX and RP-HPLC.[]- The presence of PEG can reduce protein retention.[10] |
Experimental Workflows and Method Selection
The purification and analysis of a PEGylated protein sample typically follows a multi-step process. The initial capture and bulk purification are often followed by finer polishing and detailed analytical characterization steps.
Caption: General workflow for the purification and analysis of PEGylated proteins.
Choosing the right analytical method is dependent on the question being asked. The following diagram illustrates the logical selection process for characterizing a heterogeneous PEGylated protein sample.
Caption: Decision tree for selecting an appropriate HPLC analytical method.
Example Experimental Protocols
The following are example protocols derived from published application notes and studies. These should be considered starting points, as optimization is required for each specific PEGylated protein.
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This method is designed to separate the PEGylated protein monomer from potential aggregates and low molecular weight species.
-
Objective: To determine the purity and aggregation state of a PEGylated protein (e.g., PEG-GCSF, ~39 kDa).[5]
-
Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 µm.[5]
-
Mobile Phase: 150 mM Phosphate (B84403) Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 214 nm or 280 nm.[11]
-
Injection Volume: 10-20 µL.
-
Expected Outcome: Separation of high molecular weight aggregates, the main monomer peak, and native (un-PEGylated) protein.[2][5] For a PEG-GCSF sample, purity can exceed 99% with aggregate content below 0.6%.[5]
Protocol 2: Ion-Exchange Chromatography (IEX) for Positional Isomer Separation
This protocol is tailored for separating isomers based on differences in surface charge resulting from different PEG attachment sites.
-
Objective: To separate positional isomers of a mono- or di-PEGylated protein like lysozyme.[2]
-
Column: Cation-exchange column (e.g., TSKgel SP-5PW).[2]
-
Mobile Phase A: 20 mM sodium phosphate buffer, pH 7.0.
-
Mobile Phase B: Mobile Phase A + 1.0 M NaCl.
-
Gradient: A linear gradient from 0% to 50% B over 30-40 minutes.
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Outcome: A chromatogram showing multiple peaks corresponding to different positional isomers of the mono- and di-PEGylated species, as well as the native protein.[1][2] The identity of the peaks can be confirmed by mass spectrometry.[2]
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Isomer Separation
RP-HPLC often provides the highest resolution for separating closely related species, including positional isomers that differ slightly in hydrophobicity.
-
Objective: To achieve high-resolution separation of PEGylated protein isomers and assess purity.[8][9]
-
Column: Jupiter 300 C4 or C18, 5 µm. (C18 often provides better resolution for larger PEG molecules).[8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[8]
-
Mobile Phase B: 0.085% - 0.1% TFA in 90% Acetonitrile / 10% Water.[8]
-
Gradient: A linear gradient from 20% to 65% B over 25 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 45 °C (elevated temperature often improves peak shape).[8][9]
-
Detection: UV at 220 nm or 280 nm.[8]
-
Expected Outcome: Excellent resolution between the unmodified protein and multiple, sharp peaks representing different PEGylated forms based on the site of PEG attachment.[9]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of strong anion-exchangers for the purification of a PEGylated protein [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Mal-amido-PEG9-NHS Ester vs. SMCC for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision in the development of bioconjugates such as antibody-drug conjugates (ADCs). The linker connecting the biological macromolecule to a payload not only influences the efficiency of the conjugation process but also dictates the stability, solubility, and in vivo performance of the final product. This guide provides an objective comparison of two widely used heterobifunctional crosslinkers: the traditional, hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the more recent, hydrophilic Mal-amido-PEG9-NHS ester.
This comparison will delve into the key performance differences between these two linkers, supported by experimental data. We will explore their impact on conjugation efficiency, the stability of the resulting bioconjugate, and the propensity for protein aggregation. Detailed experimental protocols for key methodologies are also provided to aid in the practical application of this information.
Executive Summary: Key Differences at a Glance
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Hydrophilicity | High, due to the polyethylene (B3416737) glycol (PEG) spacer.[1] | Low, inherently hydrophobic.[2] |
| Solubility of Conjugate | Generally increased, reducing the risk of aggregation, especially with hydrophobic payloads.[1] | Can lead to aggregation, particularly with high drug-to-antibody ratios (DARs).[2] |
| Conjugation Efficiency | Can achieve higher and more consistent drug-to-antibody ratios (DARs) without inducing aggregation.[1] | DAR is often limited to avoid aggregation and loss of solubility.[3] |
| In Vivo Half-Life | The PEG spacer can extend the in vivo half-life of the bioconjugate.[1] | Generally results in a shorter half-life compared to PEGylated counterparts.[1] |
| Plasma Stability | High, forms a stable thioether bond. The maleimide-thiol linkage can be susceptible to retro-Michael reaction, but stabilized maleimides can mitigate this.[4] | High, forms a stable thioether bond. However, the traditional N-alkyl maleimide (B117702) is prone to deconjugation via a retro-Michael reaction.[4] |
| Potential for Aggregation | Lowered, due to the hydrophilic nature of the PEG spacer.[1][5] | Higher, particularly with hydrophobic drugs and at higher DARs.[2] |
| Immunogenicity | Generally low, as PEG is known to reduce the immunogenicity of molecules.[1] | The linker and aggregated species can potentially be immunogenic. |
In-Depth Performance Comparison
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
The efficiency of a crosslinker is often measured by its ability to achieve a desired and consistent drug-to-antibody ratio (DAR). While the inherent reactivity of the NHS ester and maleimide groups are the same for both linkers, the physicochemical properties of the spacer arm play a significant role.
The hydrophobic nature of SMCC can be a limiting factor, often leading to aggregation of the antibody as the DAR increases.[2] This necessitates careful control of the molar excess of the crosslinker to prevent the formation of insoluble species.
In contrast, the hydrophilic PEG9 spacer in this compound enhances the water solubility of the entire conjugate.[1] This allows for the use of higher molar excesses of the linker and the attachment of more hydrophobic payloads without causing significant aggregation, often resulting in the ability to achieve higher and more homogenous DARs.[1]
Table 1: Representative Drug-to-Antibody Ratios (DARs)
| Crosslinker | Antibody/Payload System | Molar Excess of Linker | Achieved Average DAR | Reference |
| SMCC | Trastuzumab-DM1 | 15 equivalents | ~2.65 | [6] |
| SMCC | EGFR-targeting antibody-DM1 | Not specified | 3.0 - 3.4 | [7] |
| PEGylated Linker | RS7-MMAE (mPEG24) | Not specified | 4 and 8 | [8] |
Note: Direct comparative studies for this compound are limited. The data for the PEGylated linker is from a study using a longer PEG chain (mPEG24), which is expected to have an even greater solubilizing effect than PEG9.
Stability of the Resulting Conjugate
Both SMCC and this compound form a stable amide bond through the reaction of the NHS ester with primary amines and a thioether bond via the reaction of the maleimide with sulfhydryl groups.[4] The primary concern regarding the stability of the resulting conjugate lies in the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation of the payload, particularly in the presence of endogenous thiols like albumin in the bloodstream.[4]
While both linkers are susceptible to this reaction, advancements in linker technology have led to the development of stabilized maleimides that can be incorporated into PEGylated linkers. These modifications can significantly reduce the rate of deconjugation.[4]
Table 2: In Vitro Plasma Stability of Antibody-Drug Conjugates
| Linker Type | ADC | Incubation Conditions | % Intact ADC Remaining | Reference |
| SMCC-based (non-cleavable) | Anti-HER2 ADC | Human Plasma, 37°C, 28 days | No significant degradation observed | [9] |
| SMCC-based (non-cleavable) | J2898A-SMCC-DM1 | Ex vivo | Slower rate of loss compared to cysteine-linked ADCs | [7] |
| Stabilized Maleimide | Anti-CD30-MMAE | Rat Plasma, in vivo, 7 days | ~95% | [4] |
| Conventional Maleimide (analogous to SMCC) | Anti-CD30-MMAE | Rat Plasma, in vivo, 7 days | ~75% | [4] |
Impact on Protein Aggregation
A significant advantage of PEGylated linkers is their ability to mitigate protein aggregation.[1][5] The conjugation of hydrophobic small molecules to an antibody can expose hydrophobic patches, leading to aggregation. The flexible, hydrophilic PEG chain of this compound can effectively shield these hydrophobic regions, improving the overall solubility and reducing the propensity for aggregation.[1] SMCC, being hydrophobic itself, can exacerbate aggregation issues, especially at higher DARs.[2]
Table 3: Protein Aggregation Analysis
| Crosslinker | Method of Analysis | Observation | Reference |
| SMCC | Size-Exclusion Chromatography (SEC) | Increased formation of high molecular weight species with higher DARs. | [2] |
| PEGylated Linkers | Thermal Stress Stability Studies | Amide-coupled ADCs with pendant PEG chains showed improved stability and less aggregation compared to conventional linear PEG or SMCC-like linkers. | [10][11] |
| PEG Conjugation (general) | Multiple biophysical techniques | N-terminal attachment of a 20 kDa PEG to GCSF prevented precipitation by forming soluble aggregates and slowed the rate of aggregation. | [5] |
Signaling Pathways and Experimental Workflows
Chemical Reaction Pathways
The following diagrams illustrate the two-step conjugation process for both this compound and SMCC.
Caption: Reaction pathway for this compound conjugation.
Caption: Reaction pathway for SMCC conjugation.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for producing and characterizing an antibody-drug conjugate using either crosslinker.
References
- 1. openpr.com [openpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Thiol Conjugation: A Comparative Guide to Maleimide Alternatives
The specific and efficient covalent modification of thiol groups, primarily on cysteine residues, is a cornerstone of modern bioconjugation. This technique is pivotal in creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules for research and therapeutic applications. For years, maleimide-based chemistry has been the go-to method due to its high specificity and rapid reaction rates under physiological conditions. However, the stability of the resulting thiosuccinimide linkage has become a significant concern, particularly for therapeutics intended for in vivo use. The reversibility of the maleimide-thiol reaction can lead to premature drug deconjugation, compromising efficacy and potentially causing off-target toxicity[1][2][3].
This guide provides an objective comparison of the leading alternatives to traditional maleimide (B117702) chemistry. We will delve into their reaction mechanisms, performance, and stability, supported by experimental data, to help researchers, scientists, and drug development professionals select the optimal strategy for their specific needs.
The Maleimide Benchmark: A Double-Edged Sword
Maleimide chemistry proceeds via a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring[4][5]. This reaction is highly efficient at a near-neutral pH (6.5-7.5) and is often complete within 1-2 hours at room temperature, making it a convenient and widely adopted method[5][6].
However, the resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant in plasma[2][5][7]. This can lead to the transfer of the maleimide-linked payload to other molecules. Furthermore, the succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a more stable, but structurally different, succinamic acid thioether[2][8][9]. While this hydrolysis prevents the retro-Michael reaction, its rate is often too slow to prevent thiol exchange in vivo[8][9].
Next-Generation Alternatives to Maleimide Chemistry
To address the stability limitations of traditional maleimides, a variety of alternative thiol-reactive chemistries have been developed. These methods offer different mechanisms of action, leading to more robust and stable bioconjugates.
Haloacetamides (Iodoacetamides)
Haloacetyl reagents, such as iodoacetamide, react with thiols via a bimolecular nucleophilic substitution (SN2) reaction[10]. This process forms a highly stable and irreversible thioether bond.
-
Performance: The reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate form[10]. While highly specific for thiols at this pH, increasing the pH further can lead to off-target reactions with other nucleophilic amino acids[11]. The reaction rate is generally slower than that of maleimides.
-
Advantages: The resulting thioether bond is considered irreversible under physiological conditions, providing excellent long-term stability[2].
-
Disadvantages: Requires a higher pH for optimal reaction, which may not be suitable for all proteins. The reaction kinetics are slower compared to maleimides[2].
Vinyl Sulfones
Similar to maleimides, vinyl sulfones react with thiols through a Michael-type addition. However, the resulting thioether bond is significantly more stable and not prone to the retro-Michael reaction.
-
Performance: The reaction is rapid and selective for thiols at a pH range of 7-9[6][12]. While generally slower than maleimide reactions, they still proceed efficiently, typically within 2-4 hours[6].
-
Advantages: Forms a stable, irreversible thioether bond, making it a superior choice for applications requiring high stability in vivo[2][6].
-
Disadvantages: Slower reaction kinetics compared to maleimides[4].
Thiol-ene and Thiol-yne "Click" Chemistry
These reactions are radical-mediated additions of a thiol across an alkene (thiol-ene) or alkyne (thiol-yne)[13][14]. The reaction is typically initiated by light (photoinitiation) or a radical initiator.
-
Performance: Thiol-ene/yne reactions are highly efficient, often proceeding to near-quantitative yields under mild, biocompatible conditions[14][15]. Photoinitiation allows for excellent spatial and temporal control over the conjugation process[13][16].
-
Advantages: Forms a highly stable thioether linkage[6][15]. The reaction is metal-free, avoiding potential issues with catalyst toxicity[14]. It is also orthogonal to many other functional groups found in biomolecules.
-
Disadvantages: Requires a radical initiator (photo or thermal), which may not be suitable for all applications or biomolecules. The requirement for UV light in photoinitiated reactions can potentially damage sensitive proteins.
Disulfide Rebridging Strategies
Instead of targeting a single cysteine, these strategies involve the reduction of a native disulfide bond to yield two free thiols, which are then "rebridged" by a bifunctional reagent. This approach maintains the overall structure of the protein.
-
Performance: A variety of reagents can be used for rebridging, including next-generation maleimides (e.g., dibromomaleimides) and pyridazinediones[17][18]. These methods allow for a controlled drug-to-antibody ratio (DAR) of two per disulfide bond.
-
Advantages: Creates highly homogeneous and stable conjugates while preserving the protein's native structure. It can be applied to native antibodies without the need for genetic engineering.
-
Disadvantages: Requires a preliminary reduction step to break the disulfide bonds. The chemistry of the rebridging reagent itself determines the ultimate stability.
Perfluoroaryl-Cysteine SNAr Chemistry
This method involves the reaction of a cysteine thiolate with a perfluoroaromatic molecule (like hexafluorobenzene) via a nucleophilic aromatic substitution (SNAr) reaction.
-
Performance: The reaction proceeds at room temperature and allows for the selective modification of cysteine residues in unprotected peptides[19][20][21].
-
Advantages: Forms a very stable carbon-sulfur bond. The reactivity can be tuned, and the use of a 19F NMR handle facilitates characterization[19].
-
Disadvantages: May require organic co-solvents and the reagents can be less water-soluble.
Julia-Kocienski-like Reagents (Heteroaromatic Sulfones)
Reagents like methylsulfonyl phenyloxadiazole react rapidly and specifically with cysteine residues. The reaction is believed to proceed via a Smiles rearrangement[22].
-
Performance: These reagents have been shown to provide protein conjugates with superior stability in human plasma compared to maleimide-conjugated proteins[22][23].
-
Advantages: High speed, selectivity, and exceptional stability of the resulting conjugate[22].
-
Disadvantages: These are newer reagents, and their commercial availability and breadth of applications are still growing.
5-Hydroxy-pyrrolones (5HP2Os)
These reagents are presented as advantageous alternatives to maleimides, reacting via a Michael addition to yield highly stable thiol conjugates.
-
Performance: 5HP2Os display excellent cysteine selectivity and are themselves more stable to hydrolysis than maleimides[24][25]. Conjugates showed no degradation after 24 hours at 37°C in various buffers and were stable against thiol exchange with glutathione for several days[24][26].
-
Advantages: The resulting conjugates have superior stability compared to their maleimide counterparts[24][25]. The synthesis of 5HP2O building blocks allows for the introduction of multiple functionalities in a single step[24][26].
-
Disadvantages: As a more recent development, they are less established than other methods.
Quantitative Data Summary
The selection of a conjugation chemistry often involves a trade-off between reaction speed and conjugate stability. The tables below summarize the key performance metrics for maleimide chemistry and its alternatives.
Table 1: Comparison of Reaction Kinetics and Conditions
| Chemistry | Reagent Type | Optimal pH | Typical Reaction Time | Catalyst/Initiator Required |
| Maleimide (Traditional) | N-Alkyl Maleimide | 6.5 - 7.5 | 1 - 2 hours | No |
| Haloacetamide | Iodoacetamide | 8.0 - 8.5 | 2 - 8 hours | No |
| Vinyl Sulfone | Divinyl Sulfone | 7.0 - 9.0 | 2 - 4 hours | No |
| Thiol-ene | Alkene + Thiol | 7.4 (Typical) | 5 - 60 minutes | Photoinitiator (e.g., Irgacure 2959) + UV light |
| Perfluoroaryl SNAr | Hexafluorobenzene | ~8.0 | Several hours | No |
| Julia-Kocienski-like | Methylsulfonyl Phenyloxadiazole | 5.8 - 8.0 | < 1 hour | No |
| 5-Hydroxy-pyrrolone | 5HP2O | 7.4 | 30 minutes | No |
Data synthesized from multiple sources[6][10][12][13][19][22][24]. Reaction times are estimates and can vary significantly based on specific reactants and concentrations.
Table 2: Comparison of Conjugate Stability
| Chemistry | Linkage Formed | Stability Profile | Half-life / Stability Data | Key Features |
| Maleimide (Traditional) | Thiosuccinimide | Susceptible to retro-Michael addition and thiol exchange[2][5]. | Half-life of conversion with glutathione can range from 3.1h to 18h depending on N-substituent[27]. | Fast reaction, but unstable linkage. |
| Maleimide (Next-Gen) | Ring-Opened Thiosuccinimide | Stabilized against retro-Michael addition[8][9]. | Hydrolysis half-life of N-aryl variants can be as low as 0.7h at pH 7.4, 37°C[1]. | Improved stability through rapid hydrolysis. |
| Haloacetamide | Thioether | Highly stable, irreversible bond[2]. | Considered permanent under physiological conditions. | Very stable but slower kinetics. |
| Vinyl Sulfone | Thioether | Stable, irreversible bond[2][6]. | Significantly more stable than maleimide adducts in plasma[12]. | Excellent stability. |
| Thiol-ene | Thioether | Highly stable, irreversible bond[6]. | Robust linkage, resistant to hydrolysis and thiol exchange. | Stable, controllable reaction. |
| Julia-Kocienski-like | Thioether | Superior stability to maleimide conjugates in human plasma[22][23]. | Significantly more stable than maleimide conjugates in human plasma over 72h[23]. | Exceptionally stable conjugates. |
| 5-Hydroxy-pyrrolone | Thioether | Superior stability to maleimide conjugates[24][25]. | Trace amounts of thiol exchange only after 4 days with 10 equiv. glutathione[24]. | Very stable, multi-functional potential. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these chemistries. Below are representative protocols for key alternatives.
Protocol 1: Thiol-Vinyl Sulfone Conjugation
This protocol outlines the general steps for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent like DMSO)
-
Conjugation Buffer: pH 7-9 (e.g., phosphate (B84403) or borate (B1201080) buffer), degassed.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. A molar ratio of 10-20 fold excess of the vinyl sulfone reagent to the protein is a good starting point, but should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from 2 hours to overnight, depending on the specific reactants[6].
-
Purification: Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove unreacted reagents.
-
Characterization: Analyze the conjugate by mass spectrometry or SDS-PAGE to confirm conjugation and determine the degree of labeling.
Protocol 2: Photo-initiated Thiol-Ene Conjugation
This protocol describes a general method for conjugating a thiol-containing biomolecule to an alkene-functionalized molecule.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., Irgacure 2959, for aqueous solutions)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer, degassed.
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a UV-transparent reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule at the desired molar ratio (e.g., 1:1 to 1:5 thiol:alkene) in the degassed buffer[13].
-
Initiator Addition: Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%[13]. Gently mix the components.
-
Photo-initiation: Place the reaction vessel under a 365 nm UV lamp. Irradiate the mixture for a specified time (e.g., 5-60 minutes)[13]. The optimal irradiation time should be determined empirically. Protect from light during the reaction.
-
Purification: Purify the conjugate using an appropriate method like HPLC or size-exclusion chromatography.
-
Characterization: Analyze the final product by mass spectrometry to confirm successful conjugation.
Conclusion: Selecting the Right Tool for the Job
While maleimide chemistry remains a viable option for many in vitro applications due to its speed and simplicity, its inherent instability is a critical drawback for the development of robust therapeutics. The choice of an alternative depends on the specific requirements of the application.
-
For applications demanding the highest stability , such as in vivo ADCs, vinyl sulfones , haloacetamides , and Julia-Kocienski-like reagents are excellent choices, offering irreversible and highly stable linkages.
-
When reaction control and orthogonality are paramount, thiol-ene/yne click chemistry provides a powerful, metal-free option.
-
To maintain the structural integrity of proteins like antibodies, disulfide rebridging offers a site-specific and stable solution.
-
Newer chemistries like 5-hydroxy-pyrrolones are emerging as highly promising alternatives that combine favorable reaction kinetics with excellent conjugate stability.
By understanding the distinct advantages and limitations of each method, researchers can make informed decisions, moving beyond the traditional maleimide paradigm to create more stable, effective, and reliable bioconjugates.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A perfluoroaryl-cysteine S(N)Ar chemistry approach to unprotected peptide stapling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
The Critical Choice in PROTAC Design: A Comparative Guide to Cleavable and Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional inhibition. At the heart of every PROTAC is the linker, a component that bridges the target protein binder and the E3 ligase recruiter. The nature of this linker, specifically whether it is cleavable or non-cleavable, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform rational PROTAC design.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Action | Releases the active components in response to specific intracellular triggers (e.g., enzymes, pH). | Remains intact; the entire PROTAC-target-E3 ligase complex is processed by the proteasome. |
| Plasma Stability | Can be susceptible to premature cleavage, potentially leading to off-target effects. | Generally exhibits higher plasma stability, leading to a more stable PROTAC in circulation.[1][2] |
| "Bystander Effect" | Can induce a bystander effect, where the released, cell-permeable warhead can affect neighboring cells.[1][3][4] | Typically does not induce a bystander effect as the PROTAC remains intact.[3] |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature linker cleavage and bystander effects.[3] | Lower potential for off-target toxicity due to greater stability.[3] |
| Therapeutic Window | Potentially narrower therapeutic window due to the risk of off-target toxicity.[3] | Potentially wider therapeutic window due to enhanced safety.[1] |
| Design Complexity | More complex design to ensure stability in plasma while allowing for cleavage in the target cell. | Simpler design in terms of stability, but requires careful optimization of the entire ternary complex. |
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with cleavable versus non-cleavable linkers targeting the same protein are limited in the literature. However, studies on linker optimization provide valuable insights into how linker composition and length, which are key features of both cleavable and non-cleavable designs, affect degradation efficiency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length and Composition on PROTAC Performance (Non-Cleavable Linkers)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | PEG/Alkyl | 12 | 3 | 96 | HEK293T | [5] |
| BRD4 | VHL | PEG/Alkyl | 21 | 3 | 96 | HEK293T | [5] |
| BRD4 | VHL | PEG/Alkyl | 29 | 292 | 76 | HEK293T | [5] |
| BTK | CRBN | PEG6 | - | 2.2 | 97 | Mino | [6] |
| EML4-ALK | VHL | Linker-free | 0 | 1.5 | >90 | H3122 | [7] |
| EML4-ALK | VHL | PEG1 | ~4 | 3.2 | >90 | H3122 | [7] |
| EML4-ALK | VHL | PEG3 | ~10 | 2.8 | >90 | H3122 | [7] |
| BCR-ABL | VHL | Linker-free | 0 | 8 | 93 | K562 | [7] |
Note: The data above, while not a direct comparison of cleavable vs. non-cleavable linkers, illustrates the critical role of linker length and composition in determining PROTAC potency and efficacy.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioconjugate Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the biological activity of a bioconjugate is a critical step beyond its initial synthesis and characterization. This guide provides a comprehensive comparison of three essential functional assays used to validate the activity of bioconjugates, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate the selection and implementation of the most appropriate validation strategies.
The therapeutic promise of bioconjugates hinges on their ability to selectively target cells and deliver a functional payload. A suite of in vitro functional assays is therefore indispensable for characterizing the efficacy and mechanism of action of these complex molecules. This guide delves into three such assays: the MTT Cytotoxicity Assay, the Antibody Internalization Assay, and the Bystander Effect Assay.
Comparative Overview of Functional Assays
These assays provide complementary information, painting a holistic picture of a bioconjugate's performance. The MTT assay offers a direct measure of cytotoxic potency, while the internalization assay confirms the crucial first step of drug delivery. The bystander effect assay provides insights into the potential for broader therapeutic impact within a heterogeneous tumor microenvironment.
| Assay | Principle | Key Parameter(s) | Typical Bioconjugate Application | Advantages | Limitations |
| MTT Cytotoxicity Assay | Measures cell metabolic activity as an indicator of viability following bioconjugate treatment. | IC50 (half maximal inhibitory concentration) | Antibody-Drug Conjugates (ADCs), Protein-Toxin Conjugates | High-throughput, quantitative, well-established. | Indirect measure of cell death, can be confounded by metabolic changes. |
| Antibody Internalization Assay | Quantifies the uptake of the bioconjugate into target cells. | Percentage of internalization, Internalization rate | ADCs, Antibody-Oligonucleotide Conjugates | Provides direct evidence of cellular uptake, can be quantitative. | Can be technically complex, requires labeled bioconjugates. |
| Bystander Effect Assay | Assesses the ability of the released payload to kill neighboring antigen-negative cells. | Percentage of bystander cell death | ADCs with cleavable linkers and membrane-permeable payloads | Evaluates efficacy in heterogeneous cell populations. | Co-culture models can be complex to establish and interpret. |
Quantitative Data Comparison
The following table presents representative quantitative data that can be obtained from each assay for different types of antibody-drug conjugates. Note that these values are illustrative and can vary significantly based on the specific bioconjugate, cell line, and experimental conditions.
| Bioconjugate | Target Antigen | Cell Line | Assay | Result | Citation |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Gastric Cancer Cell Lines | Cytotoxicity (MTT) | IC50 values calculated in 63.3% of 49 cell lines | [1][2] |
| Trastuzumab Emtansine (T-DM1) | HER2 | MDA-MB 453 | Internalization | ~50% internalization within 12 hours | [3][4] |
| Sacituzumab Govitecan | Trop-2 | Co-culture: Trop-2+ and Trop-2- cells | Bystander Effect | Demonstrates bystander killing of adjacent Trop-2 negative cells | [5][6][7] |
| HER2-ADC | HER2 | BT-474 (HER2+) | Cytotoxicity (MTT) | IC50: 40.5 ng/mL | [8] |
| HER2-ADC | HER2 | MCF-7 (HER2-) | Cytotoxicity (MTT) | IC50: > 1000 ng/mL | [8] |
| Anti-EphA2 ADC | EphA2 | PC-3 | Internalization | >50% internalization in 15 minutes | [9] |
| DS8201 (T-DXd) | HER2 | Co-culture: SKBR3 (HER2+), MCF7 (HER2-) | Bystander Effect | Significant reduction in MCF7 viability | [10] |
| T-DM1 | HER2 | Co-culture: SKBR3 (HER2+), MCF7 (HER2-) | Bystander Effect | No significant effect on MCF7 viability | [10] |
Signaling Pathway: ADC-Induced Apoptosis
Many cytotoxic payloads delivered by bioconjugates induce cell death through apoptosis. Understanding this signaling cascade is crucial for interpreting assay results and elucidating the mechanism of action. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be triggered by an ADC payload.
Caption: ADC-induced apoptosis signaling pathways.
Experimental Workflows and Protocols
Detailed methodologies for the three key functional assays are provided below, accompanied by workflow diagrams generated using Graphviz.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the bioconjugate and a negative control (e.g., unconjugated antibody or vehicle) in culture medium. Remove the old medium from the wells and add the bioconjugate dilutions.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 48-72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
Antibody Internalization Assay
This assay quantifies the uptake of an antibody or ADC into target cells, often using flow cytometry.
Caption: Workflow for a flow cytometry-based antibody internalization assay.
Experimental Protocol:
-
Cell Preparation: Harvest target cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Binding: Incubate the cells with a fluorescently labeled bioconjugate at a saturating concentration on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Washing: Wash the cells with cold buffer to remove any unbound bioconjugate.
-
Internalization: Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization to occur. A 0-minute time point should be kept on ice as a control.
-
Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing with cold buffer.
-
Surface Fluorescence Quenching (Optional): To differentiate between surface-bound and internalized bioconjugate, an anti-fluorophore quenching antibody can be added to the cells.[9]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: The increase in MFI over time (or the MFI of the quenched samples) corresponds to the amount of internalized bioconjugate. Calculate the percentage of internalization relative to the total bound bioconjugate (0-minute time point without quenching).[3][9]
Bystander Effect Assay
This assay evaluates the ability of a bioconjugate's payload, released from target cells, to kill neighboring non-target cells. A common method involves a co-culture system.
Caption: Workflow for a co-culture-based bystander effect assay.
Experimental Protocol:
-
Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[11]
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a specific ratio (e.g., 1:1). Also, seed each cell line in monoculture as controls.
-
Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with serial dilutions of the bioconjugate.
-
Incubation: Incubate the plates for an extended period (e.g., 72-120 hours) to allow for payload release and diffusion.
-
Viability Assessment: Assess the viability of the Ag- (fluorescent) cell population. This can be done by measuring the total fluorescence intensity in each well using a plate reader or by using flow cytometry to count the number of viable fluorescent cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same bioconjugate concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10][11]
By employing these functional assays, researchers can gain a comprehensive understanding of a bioconjugate's biological activity, guiding the selection of lead candidates and accelerating the development of novel targeted therapies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mal-amido-PEG9-NHS Ester
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Mal-amido-PEG9-NHS ester, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to adhere to standard laboratory safety practices. This compound should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid or solution).
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | A full-length laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[1]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that includes the deactivation of its reactive functional groups (maleimide and NHS ester) prior to collection as hazardous chemical waste.
Step 1: Deactivation of Reactive Groups
It is best practice to quench the reactivity of both the maleimide (B117702) and the NHS ester moieties before final disposal. This renders the compound less hazardous.
A. Deactivation of the Maleimide Group: The maleimide group is reactive towards thiols.[2] Deactivation can be achieved by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).[1]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.[1][3]
B. Deactivation of the NHS Ester Group: The NHS ester group is susceptible to hydrolysis, which converts it to a less reactive carboxylic acid.
-
Hydrolysis: Following the deactivation of the maleimide group, ensure the solution is aqueous and adjust the pH to be slightly basic (pH 8.5-9.0) if necessary, to facilitate the hydrolysis of the NHS ester. Let the solution stand for several hours (or overnight) to ensure complete hydrolysis.[4]
Step 2: Waste Segregation and Collection
All waste generated from the use and deactivation of this compound must be treated as hazardous chemical waste.
-
Liquid Waste: The deactivated solution containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1] Do not pour it down the drain.[1]
-
Solid Waste:
-
Unused Powder: Unused or expired solid this compound should be disposed of as hazardous chemical waste in its original container, placed within a secondary, sealable container.[1]
-
Contaminated Materials: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.[3][4]
-
Step 3: Labeling and Storage of Waste
Proper labeling and storage of waste are crucial for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "Deactivated this compound waste").[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, in accordance with your institution's guidelines.[1]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before cleaning up the spill.
-
Contain the Spill:
-
Solid Spills: Moisten the spilled solid with water to prevent the generation of dust. Carefully scoop the material into a hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.
-
-
Clean the Area: Clean the contaminated surface thoroughly with a detergent solution and then rinse with water. Collect all cleaning materials as hazardous waste.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Mal-amido-PEG9-NHS ester
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-faceted approach to safety, incorporating engineering controls, appropriate PPE, and strict operational procedures, is vital. The primary routes of potential exposure are skin contact, eye contact, and inhalation of the solid compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact with the reactive maleimide (B117702) and NHS ester groups.[1][2] Consider double-gloving for enhanced protection. |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust.[1] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing during solution preparation.[3] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[1] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2]
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
To prevent moisture condensation onto the product, allow the vial to equilibrate to room temperature before opening.
2. Handling the Solid Compound:
-
All manipulations of the solid Mal-amido-PEG9-NHS ester, including weighing, should be conducted within a chemical fume hood to minimize the risk of inhalation.[2]
-
Use appropriate tools, such as anti-static weigh paper, to prevent dispersal of the powder.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.[2]
-
The NHS-ester moiety is susceptible to hydrolysis; therefore, it is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage.
-
Avoid buffers containing primary amines (e.g., Tris or glycine) as these will react with the NHS ester. Phosphate-buffered saline (PBS) or other non-amine-containing buffers at a pH of 7.0-8.0 are suitable.
4. Storage:
-
Store the solid compound in a tightly sealed container at -20°C, protected from moisture and light.
-
If a solution in an anhydrous solvent like DMSO or DMF is prepared, it can be stored at -20°C for a limited time, though fresh preparation is always preferred.[1]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is crucial to comply with regulations and prevent environmental harm.[1][2]
1. Waste Segregation:
-
All waste generated from the use of this compound should be considered chemical waste.
-
Collect all solid waste, including contaminated gloves, pipette tips, and weigh paper, in a designated and clearly labeled hazardous waste container.[2]
-
Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not pour solutions down the drain.[2]
2. Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable laboratory detergent followed by thorough rinsing.[2]
3. Waste Disposal:
-
Follow your institution's established procedures for the collection and disposal of chemical waste.[2] Ensure that all waste containers are properly labeled according to local, state, and federal regulations.[1][3]
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
